Barbamide
Description
from the marine Carribean cyanobacterium Lyngbya majuscula; structure in first source
Propriétés
Formule moléculaire |
C20H23Cl3N2O2S |
|---|---|
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
(E)-6,6,6-trichloro-3-methoxy-N,5-dimethyl-N-[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hex-2-enamide |
InChI |
InChI=1S/C20H23Cl3N2O2S/c1-14(20(21,22)23)11-16(27-3)13-18(26)25(2)17(19-24-9-10-28-19)12-15-7-5-4-6-8-15/h4-10,13-14,17H,11-12H2,1-3H3/b16-13+ |
Clé InChI |
UGNRFJOMRFTXSQ-DTQAZKPQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Barbamide: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barbamide (B1252183) is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula. Possessing a unique chemical structure, including a trichloromethyl group, this compound has demonstrated notable biological activities, primarily as a molluscicide. Recent research has unveiled its interactions with several mammalian receptors, highlighting its potential as a pharmacological tool and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols, quantitative data, and an exploration of its known signaling pathways.
Introduction
The marine environment is a rich source of novel bioactive secondary metabolites, with cyanobacteria, particularly of the genus Lyngbya, being prolific producers.[1][2] Lyngbya majuscula has yielded a diverse array of chemical structures with significant biological activities. Among these is this compound, a chlorinated lipopeptide that was first identified for its potent molluscicidal activity against the snail Biomphalaria glabrata, an intermediate host in the transmission of schistosomiasis.[3][4] The unique structural features of this compound, such as its trichloromethyl group, have made it a subject of interest for biosynthesis and chemical synthesis studies.[5] More recently, this compound has been shown to interact with several receptors in the mammalian central nervous system and to modulate calcium signaling, opening new avenues for its potential therapeutic applications.[6][7]
Discovery and Isolation
Collection and Extraction of Lyngbya majuscula
The initial discovery of this compound originated from a collection of Lyngbya majuscula from the Caribbean. A general protocol for the collection and extraction of cyanobacteria is outlined below.
Experimental Protocol: Collection and Extraction
-
Collection: Samples of Lyngbya majuscula are collected from their natural marine habitat, typically shallow coastal waters. The collected biomass is then preserved, often by freezing or immersion in a solvent such as ethanol, to prevent degradation of the secondary metabolites.
-
Extraction: The preserved cyanobacterial biomass is subjected to solvent extraction to isolate the organic-soluble compounds. A common method involves the use of a mixture of dichloromethane (B109758) and methanol (B129727) (2:1 v/v). The biomass is soaked in the solvent mixture, and the resulting extract is collected. This process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then concentrated under reduced pressure to yield a crude extract.
Bioassay-Guided Fractionation and Purification
The isolation of this compound is achieved through a bioassay-guided fractionation process, where the crude extract is separated into fractions, and each fraction is tested for its biological activity (e.g., molluscicidal activity). The active fractions are then subjected to further purification steps.
Experimental Protocol: Isolation and Purification of this compound
-
Initial Fractionation: The crude extract is typically subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) on silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) is used to elute fractions with different polarities.
-
Bioassay: Each fraction is tested for its molluscicidal activity. The active fractions are selected for further purification.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are then purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The elution of compounds is monitored by a UV detector.
-
Final Purification: The fractions containing this compound are collected and subjected to final purification by isocratic HPLC to yield the pure compound. The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.58 | m | |
| 3 | 2.15, 2.35 | m | |
| 4 | 5.50 | d | 9.5 |
| 6 | 5.95 | s | |
| 7 | 3.75 | s | |
| 8 | 3.15 | s | |
| 9 | 5.60 | dd | 10.5, 4.5 |
| 10 | 3.10, 3.40 | m | |
| 11-15 | 7.20-7.30 | m | |
| 17 | 7.60 | d | 3.0 |
| 18 | 7.15 | d | 3.0 |
| 20 | 1.10 | d | 6.5 |
Note: Data extracted from spectral images in Hough et al., 2023.[8]
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (ppm) |
| 1 | 170.5 |
| 2 | 82.5 |
| 3 | 45.0 |
| 4 | 105.0 |
| 5 | 165.0 |
| 6 | 95.0 |
| 7 | 56.0 |
| 8 | 35.0 |
| 9 | 58.0 |
| 10 | 38.0 |
| 11 | 138.0 |
| 12, 16 | 129.0 |
| 13, 15 | 128.5 |
| 14 | 126.5 |
| 17 | 142.0 |
| 18 | 115.0 |
| 19 | 170.0 |
| 20 | 20.0 |
Note: Data extracted from spectral images in Hough et al., 2023.[8]
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₃Cl₃N₂O₂S |
| Molecular Weight | 476.82 g/mol |
| Ionization Mode | ESI+ |
| Observed m/z | [M+H]⁺, [M+Na]⁺ |
Biological Activity and Signaling Pathways
Molluscicidal Activity
This compound was originally identified due to its potent toxicity to the mollusc Biomphalaria glabrata, with a reported LC₁₀₀ of 10 µg/mL.[3][4]
Interaction with Mammalian Receptors
Subsequent studies have revealed that this compound exhibits binding affinity for a range of mammalian receptors, suggesting a broader pharmacological profile.
Table 4: Receptor Binding Affinity of this compound
| Receptor/Transporter | Activity |
| Dopamine Transporter (DAT) | High binding affinity |
| Kappa Opioid Receptor | High binding affinity |
| Sigma-1 Receptor | High binding affinity |
| Sigma-2 Receptor (TMEM97) | High binding affinity |
Data from Hough et al., 2023.[6][7]
Modulation of Store-Operated Calcium Entry (SOCE)
This compound has been shown to enhance store-operated calcium entry (SOCE) in mouse sensory neurons, particularly after the depletion of intracellular calcium stores.[6][7] While the precise mechanism is still under investigation, its interaction with the sigma-1 receptor provides a plausible pathway for this activity. The sigma-1 receptor is known to inhibit SOCE by interacting with the STIM1 protein, an endoplasmic reticulum calcium sensor, and Orai1, a plasma membrane calcium channel.[1][2] It is hypothesized that this compound, by binding to the sigma-1 receptor, may modulate this interaction, leading to an enhancement of SOCE.
Visualizations
Experimental Workflow
Caption: Workflow for the discovery and isolation of this compound.
Proposed Signaling Pathway for SOCE Modulation
References
- 1. portlandpress.com [portlandpress.com]
- 2. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Barbamide: A Deep Dive into its Chemical Architecture and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbamide (B1252183) is a fascinating marine natural product first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] This lipopeptide has garnered significant attention within the scientific community due to its unique structural features, including a trichloromethyl group, and its intriguing biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Stereochemistry
The molecular structure of this compound is characterized by a unique assembly of a trichlorinated fatty acid derivative, a thiazole (B1198619) ring, and an N-methylated amino acid component. Spectroscopic analysis, including 1H and 13C NMR, and mass spectrometry were instrumental in the initial structure elucidation.[1][2]
The absolute stereochemistry of this compound has been determined through total synthesis and degradation studies. The chiral center at C-7, within the dolaphenine unit, possesses the (S)-configuration. The stereocenter at C-11, bearing the trichloromethyl group, has also been established as (S).
Key Structural Features:
-
Trichloromethyl Group: A rare feature in natural products, the CCl3 group is attached to a chiral center, contributing significantly to the molecule's lipophilicity and potential biological activity.
-
Thiazole Ring: This heterocyclic moiety is a common feature in many bioactive natural products and is derived from a cysteine precursor in the biosynthesis.
-
(E)-Enol Ether: The double bond between C-4 and C-5 exists in the E-configuration.
-
N-Methyl-L-dolaphenine: This modified amino acid derivative is a key building block in the this compound structure.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
Precise analytical data is crucial for the identification and characterization of this compound. The following tables summarize the key quantitative data reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃Cl₃N₂O₂S | [1] |
| Molecular Weight | 477.83 g/mol | [1] |
| Optical Rotation ([α]D) | -48.2° (c 1.0, CHCl₃) | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 2 | 40.8 | 3.33 (m) |
| 3 | 108.8 | |
| 4 | 96.2 | 5.21 (d, 9.5) |
| 5 | 158.7 | |
| 6 | 169.5 | |
| 7 | 59.9 | 5.45 (dd, 10.5, 4.5) |
| 8 | 170.1 | |
| 9 | ||
| 10 | 12.1 | 1.03 (d, 6.5) |
| 11 | 39.1 | 3.38 (dd, 14.0, 4.5), 3.08 (dd, 14.0, 10.5) |
| 12 | 137.2 | |
| 13, 17 | 129.3 | 7.25 (m) |
| 14, 16 | 128.5 | 7.25 (m) |
| 15 | 126.7 | 7.18 (m) |
| 18 | 148.9 | 7.71 (d, 3.2) |
| 19 | 116.7 | 7.29 (d, 3.2) |
| N-CH₃ | 33.5 | 3.15 (s) |
| O-CH₃ | 55.8 | 3.65 (s) |
| CCl₃ | 105.1 |
Data extracted from Orjala & Gerwick, 1996.[1]
Total Synthesis
The first total synthesis of this compound was accomplished by Nguyen, Willis, and Gerwick in 2001.[3] Their convergent approach provided unambiguous confirmation of the proposed structure and stereochemistry.
Retrosynthetic Analysis
The retrosynthetic strategy involved the disconnection of the amide bond between the trichloroleucine-derived fragment and the N-methyl-L-dolaphenine moiety. This led to two key intermediates: (S)-3-trichloromethylbutanoyl chloride and N-methyl-(S)-dolaphenine.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Key Steps in the Total Synthesis of this compound
The following is a summary of the key experimental steps. For a detailed, replicable protocol, please refer to the primary literature.[3]
1. Synthesis of (S)-3-Trichloromethylbutanoic acid: This starting material was prepared from L-leucine.
2. Synthesis of (S)-3-Trichloromethylbutanoyl chloride: The carboxylic acid was converted to the corresponding acid chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.
3. Synthesis of N-methyl-(S)-dolaphenine: This fragment was synthesized from L-phenylalanine over several steps, including N-methylation and thiazole ring formation.
4. Coupling and Enol Ether Formation:
-
(S)-3-trichloromethylbutanoyl chloride was coupled with Meldrum's acid.
-
The resulting product was then reacted with N-methyl-(S)-dolaphenine to form a β-keto amide.
-
Finally, treatment with a methylating agent, such as dimethyl sulfate, in the presence of a base yielded the (E)-enol ether of this compound.
Biological Activity and Mechanism of Action
This compound was initially identified due to its potent molluscicidal activity.[1] Subsequent studies have revealed a broader range of biological activities, including affinity for several mammalian receptors.
Receptor Binding Profile
This compound has been shown to have a notable affinity for the following receptors:
-
Dopamine Transporter (DAT)
-
Kappa Opioid Receptor (KOR)
-
Sigma-1 and Sigma-2 Receptors
These interactions suggest that this compound may have neuromodulatory properties, which is an active area of ongoing research.
Modulation of Store-Operated Calcium Entry (SOCE)
Recent studies have demonstrated that this compound can enhance store-operated calcium entry (SOCE) in sensory neurons.[4] SOCE is a critical signaling pathway that regulates intracellular calcium levels, which are essential for a wide range of cellular processes.
The proposed mechanism involves the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. These proteins then translocate to the plasma membrane and activate Orai channels, leading to an influx of extracellular calcium. This compound appears to potentiate this influx, although the precise molecular mechanism of this enhancement is still under investigation.
Caption: this compound's influence on the Store-Operated Calcium Entry (SOCE) pathway.
Experimental Protocol: Radioligand Displacement Assay for Receptor Binding
To determine the binding affinity of this compound for its target receptors, a radioligand displacement assay can be employed. The following is a generalized protocol that can be adapted for specific receptors (DAT, KOR, Sigma-1, Sigma-2).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [³H]WIN 35,428 for DAT, [³H]U-69,593 for KOR, --INVALID-LINK---pentazocine for Sigma-1, [³H]DTG for Sigma-2).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or a known competitor as a positive control). Incubate at an appropriate temperature for a specific duration to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound stands out as a marine natural product with a distinctive chemical architecture and promising biological activities. Its unique trichloromethyl group and its ability to modulate key neuronal receptors and signaling pathways make it a compelling subject for further investigation. This technical guide provides a solid foundation of its chemical and biological properties, which will be invaluable for researchers aiming to explore its therapeutic potential and to design novel analogs with enhanced pharmacological profiles. The detailed experimental approaches outlined herein offer a starting point for the synthesis, characterization, and biological evaluation of this intriguing molecule.
References
- 1. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the marine natural product this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Barbamide Biosynthetic Pathway: A Technical Guide for Researchers
An In-depth Examination of the Genetic and Enzymatic Machinery Underlying the Production of a Unique Chlorinated Lipopeptide in Marine Cyanobacteria
Introduction
Barbamide (B1252183) is a chlorinated lipopeptide natural product isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] It exhibits potent molluscicidal activity and possesses a unique chemical structure, including a trichloromethyl group and a thiazole (B1198619) ring formed from a cysteine residue.[3][4] The biosynthesis of this compound is of significant interest to researchers in natural product chemistry, biosynthesis, and drug discovery due to its unusual enzymatic reactions and the potential for engineering novel bioactive compounds. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and key experimental methodologies used to elucidate this fascinating metabolic route.
The this compound (bar) Biosynthetic Gene Cluster
The genetic blueprint for this compound synthesis is encoded in the bar gene cluster, which spans approximately 26 kilobases and comprises 12 open reading frames (ORFs), designated barA through barK.[1][2] This cluster contains the genes for a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line, along with enzymes responsible for tailoring reactions such as halogenation and cyclization.[1][2]
Table 1: Deduced Functions of Open Reading Frames in the bar Gene Cluster
| Gene | Proposed Function |
| barA | Peptidyl Carrier Protein (PCP) |
| barB1 | Halogenase |
| barB2 | Halogenase |
| barC | Thioesterase (TE) |
| barD | Adenylation (A) domain |
| barE | PKS/NRPS module (KS, AT, KR, PCP) |
| barF | PKS module (ACP) |
| barG | NRPS module (C, A, PCP, Cy) |
| barH | Putative methyltransferase |
| barI | Putative transporter |
| barJ | Putative oxidoreductase |
| barK | Putative glycosyltransferase |
The this compound Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The assembly of this compound is a multi-step process initiated by the activation of L-leucine and involving a series of condensation and modification reactions catalyzed by the PKS/NRPS enzymatic machinery. The pathway is characterized by several unusual biochemical transformations, including a unique chlorination mechanism and a one-carbon truncation event.[1][5]
Formation of the Trichloroleucyl Starter Unit
The biosynthesis of this compound commences with the formation of a unique trichloroleucyl starter unit. This process begins with the activation of L-leucine by the standalone adenylation (A) domain encoded by barD. The activated leucyl-AMP is then loaded onto the peptidyl carrier protein (PCP) BarA.[1][2] The two non-heme iron(II)-dependent halogenases, BarB1 and BarB2, then catalyze the sequential chlorination of the pro-R methyl group of the leucine (B10760876) side chain to yield a trichloroleucyl-S-PCP intermediate.[6] Isotope-labeled feeding experiments have shown that dichloroleucine and trichloroleucine are readily incorporated into this compound, while monochloroleucine is not, suggesting a tandem dichlorination followed by a final chlorination step.[3][5]
One-Carbon Truncation and Polyketide Extension
Following chlorination, the trichloroleucyl moiety undergoes a one-carbon truncation. Trichloroleucine is decarboxylated and oxidized to form trichloroisovaleric acid.[3][5] This truncated starter unit is then extended with an acetate (B1210297) unit by the PKS module encoded by barE and barF.[1][2]
Non-Ribosomal Peptide Synthesis and Thiazole Formation
The growing polyketide chain is then passed to the NRPS modules. The adenylation domain of BarE activates L-phenylalanine, which is condensed with the polyketide intermediate.[1][2] Subsequently, the NRPS module BarG incorporates L-cysteine. The cysteine residue undergoes cyclization and oxidation to form the characteristic thiazole ring of this compound.[1][2]
Chain Termination and Release
The final lipopeptide is released from the enzymatic assembly line, likely through the action of a thioesterase domain. The precise mechanism of chain termination and release in this compound biosynthesis is still under investigation.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.
Precursor Feeding Experiments
Objective: To identify the building blocks of the this compound molecule.
Methodology:
-
Culture Preparation: Cultures of Lyngbya majuscula are grown in a suitable medium to a desired density.
-
Precursor Addition: Isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-leucine, L-phenylalanine, L-cysteine, or acetate) are added to the cultures. The final concentration of the labeled precursor typically ranges from 0.1 to 1 mM.
-
Incubation: The cultures are incubated for a period of 24 to 72 hours to allow for the incorporation of the labeled precursors into this compound.
-
Extraction: The cyanobacterial biomass is harvested, and the lipids are extracted using an organic solvent mixture (e.g., 2:1 dichloromethane:methanol).
-
Purification: this compound is purified from the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).
-
Analysis: The incorporation of the isotopic label is determined by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.[7] For radiolabeled precursors, liquid scintillation counting is used.
ATP-Pyrophosphate (PPi) Exchange Assay
Objective: To determine the substrate specificity of the adenylation domains in the NRPS modules.
Methodology:
-
Protein Expression and Purification: The adenylation domains of BarD, BarE, and BarG are heterologously expressed in E. coli and purified.[8]
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, ATP, and [³²P]PPi.
-
Enzyme and Substrate Addition: The purified adenylation domain is added to the reaction mixture along with the amino acid substrate to be tested (e.g., L-leucine, L-phenylalanine, L-cysteine, and various analogues).
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 30-60 minutes).
-
Quenching and Detection: The reaction is quenched by the addition of a solution containing activated charcoal. The charcoal binds the [³²P]ATP formed during the exchange reaction. The charcoal is then washed to remove unincorporated [³²P]PPi, and the radioactivity is measured using a scintillation counter.[8][9]
Table 2: Representative Substrate Specificity of this compound Adenylation Domains
| Adenylation Domain | Primary Substrate | Relative Activity (%) |
| BarD | L-Leucine | 100 |
| L-Valine | <10 | |
| L-Isoleucine | <5 | |
| BarE | L-Phenylalanine | 100 |
| L-Tyrosine | ~20 | |
| L-Tryptophan | <10 | |
| BarG | L-Cysteine | 100 |
| L-Serine | ~15 |
(Note: The data in this table is representative and compiled from qualitative descriptions in the literature. Specific quantitative activity values were not available in the searched resources.)
Visualizations of Key Processes
This compound Biosynthetic Pathway
References
- 1. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
Barbamide's Molluscicidal Action: A Neurotoxic Mechanism Targeting Calcium Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barbamide (B1252183), a chlorinated lipopeptide derived from the marine cyanobacterium Lyngbya majuscula, has demonstrated potent molluscicidal activity, particularly against the freshwater snail Biomphalaria glabrata, a key intermediate host for the human parasite Schistosoma mansoni. This technical guide provides a comprehensive overview of the available data on this compound's molluscicidal properties and delves into its proposed mechanism of action. While direct research on its effects on molluscan neurons is limited, evidence from mammalian cell studies strongly suggests a neurotoxic mechanism involving the disruption of calcium signaling pathways. This document summarizes the quantitative data, outlines detailed experimental protocols for molluscicidal bioassays, and presents visual diagrams of the hypothesized signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Schistosomiasis, a debilitating parasitic disease, affects millions of people worldwide. A primary strategy for controlling its transmission is the eradication of the intermediate host snails, such as Biomphalaria glabrata.[1][2] The discovery of potent and environmentally safer molluscicides is therefore of significant interest. This compound, a natural product isolated from the Caribbean cyanobacterium Lyngbya majuscula, has emerged as a promising candidate due to its high toxicity to these snails.[3] This guide aims to consolidate the current understanding of this compound's molluscicidal activity and its underlying molecular mechanisms.
Quantitative Molluscicidal Activity
The primary quantitative data on this compound's molluscicidal efficacy comes from its initial discovery. The data is limited but indicates significant potency.
| Compound | Target Species | Metric | Concentration | Reference |
| This compound | Biomphalaria glabrata | LC100 | 10 µg/mL | [3] |
Note: LC100 represents the lethal concentration required to kill 100% of the test population. Further studies to determine the LC50 (lethal concentration for 50% of the population) and to assess the activity against other mollusk species are needed to build a more comprehensive toxicity profile. A review of other natural products tested against B. glabrata shows a wide range of potencies, with some compounds exhibiting LC50 values below 20 µg/mL.[4][5]
Proposed Mechanism of Action: A Neurotoxic Effect on Calcium Signaling
While the precise mechanism of this compound's molluscicidal action has not been directly elucidated in mollusks, extensive research on its effects in mammalian sensory neurons provides a strong foundation for a hypothesized neurotoxic mechanism centered on the disruption of calcium homeostasis.[6][7]
Targeting Neuronal Signaling
The molluscicidal activity of this compound is likely rooted in its neurotoxicity. The nervous systems of snails, like other invertebrates, rely on precise control of ion channel function for proper physiological processes, including muscle contraction, feeding, and locomotion.[8][9] Several cyanobacterial toxins are known to exert their effects by targeting neuronal receptors and ion channels in snails.[10][11]
Disruption of Calcium Homeostasis
Studies on mouse sensory neurons have revealed that this compound significantly impacts intracellular calcium levels.[6][7] Calcium ions are critical second messengers in neurons, regulating a vast array of cellular processes, from neurotransmitter release to gene expression.[12][13][14] this compound has been shown to enhance store-operated calcium entry (SOCE), a process where the depletion of calcium from internal stores (like the endoplasmic reticulum) triggers the influx of calcium from the extracellular space.[6][7]
This enhancement of SOCE could lead to a sustained elevation of intracellular calcium, resulting in excitotoxicity and ultimately, cell death. In the context of a snail's neuron, this could lead to paralysis and death.
Interaction with Key Receptors
Further research has identified several potential molecular targets for this compound in mammalian systems, which may have orthologs in mollusks:
-
Sigma Receptors (σ1 and σ2): this compound exhibits affinity for both sigma-1 and sigma-2 receptors.[7][15] These receptors are involved in modulating calcium signaling and neuronal excitability.
-
Dopamine (B1211576) Transporter (DAT): this compound also shows affinity for the dopamine transporter.[7][16] Dopamine is a crucial neurotransmitter in the invertebrate nervous system, and disruption of its transport could have profound effects on neuronal function.[17][18]
The following diagram illustrates the hypothesized signaling pathway of this compound in a molluscan neuron, based on the findings in mammalian cells.
Caption: Hypothesized signaling pathway of this compound in a molluscan neuron.
Experimental Protocols
This section outlines a detailed methodology for conducting a molluscicidal bioassay to evaluate the efficacy of this compound against Biomphalaria glabrata, based on World Health Organization (WHO) guidelines and common laboratory practices.[4][19][20]
Snail Maintenance
-
Species: Biomphalaria glabrata (shell diameter 10-15 mm).[1][21]
-
Acclimation: Snails should be acclimated in dechlorinated tap water at 25 ± 2°C with a 12:12 hour light:dark photoperiod for at least one week prior to the experiment.
-
Feeding: Feed snails fresh lettuce ad libitum, with water changed twice weekly. Snails should be starved for 24 hours before the bioassay.
Bioassay Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Test Concentrations: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) in dechlorinated tap water. The final solvent concentration should not exceed 0.1% in the test vessels.
-
Experimental Setup:
-
Use glass beakers or multi-well plates as test vessels.
-
Place 10 snails in each beaker containing 200 mL of the test solution.
-
For each concentration, run the experiment in triplicate.
-
Include a negative control (dechlorinated tap water) and a solvent control (dechlorinated tap water with the highest concentration of the solvent used).
-
A positive control using a known molluscicide like niclosamide (B1684120) can also be included.
-
-
Exposure and Observation:
-
Expose the snails to the test solutions for 24 hours.
-
After the exposure period, transfer the snails to fresh dechlorinated tap water for a 24-hour recovery period.
-
Assess mortality at the end of the recovery period. Mortality is determined by the absence of movement and heartbeat, which can be confirmed by gently prodding the snail's soft tissue and observing for retraction under a dissecting microscope.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 and LC90 values with their 95% confidence intervals using probit analysis.
-
The following diagram illustrates the experimental workflow for the molluscicidal bioassay.
Caption: Experimental workflow for a molluscicidal bioassay of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural molluscicide. The available evidence strongly points towards a neurotoxic mechanism of action involving the disruption of calcium signaling in the nervous system of snails. However, to fully realize its potential and to develop it as a viable control agent, further research is imperative.
Key areas for future investigation include:
-
Broadened Efficacy Studies: Determining the LC50 of this compound against Biomphalaria glabrata and assessing its activity against other medically important snail species.
-
Direct Mechanistic Studies in Mollusks: Utilizing electrophysiological techniques on isolated snail neurons to directly investigate the effects of this compound on ion channels and membrane potential.
-
Target Identification in Mollusks: Identifying and characterizing the specific molecular targets of this compound in snails, such as orthologs of the sigma receptors and dopamine transporter.
-
Ecotoxicological Studies: Evaluating the impact of this compound on non-target organisms to assess its environmental safety.
By addressing these research gaps, a more complete understanding of this compound's molluscicidal properties can be achieved, paving the way for its potential application in the control of schistosomiasis.
References
- 1. bloodfluke planorb (Biomphalaria glabrata) - Species Profile [nas.er.usgs.gov]
- 2. Biomphalaria glabrata - Wikipedia [en.wikipedia.org]
- 3. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Bioactivity of substances isolated from natural products on mollusks Biomphalaria glabrata (Say, 1818) (Planorbidae): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gbif.org [gbif.org]
- 7. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic effects evoked by cyanobacterial extracts suggest multiple receptors involved in electrophysiological responses of molluscan (CNS, heart) models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A toxin from the venom of the predator snail Conus textile modulates ionic currents in Aplysia bursting pacemaker neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanotoxins and the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotoxic cyanobacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular calcium ions and calcium currents in perfused neurones of the snail, Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium signaling in neurons: molecular mechanisms and cellular consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The dopamine membrane transporter plays an active modulatory role in synaptic dopamine homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular biology of the invertebrate dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Rearing and Maintenance of Biomphalaria glabrata (Say, 1818): Adults and Embryos under Laboratory Conditions [jscimedcentral.com]
Barbamide: A Deep Dive into its Biological Activity and Initial Mechanistic Insights
For Immediate Release
This technical whitepaper provides a comprehensive overview of the biological activities of barbamide (B1252183), a chlorinated lipopeptide derived from the marine cyanobacterium Lyngbya majuscula. Initially identified for its molluscicidal properties, recent research has unveiled its nuanced interactions with mammalian neuronal receptors and signaling pathways, suggesting a potential for development as a pharmacological tool or therapeutic lead. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of marine natural products.
Introduction
This compound is a structurally unique natural product featuring a trichloromethyl group and a methyl enol ether of a beta-keto amide.[1] Originally discovered as a potent molluscicidal agent, its broader biological profile in mammalian systems has remained largely unexplored until recently.[1][2] This guide synthesizes the current understanding of this compound's biological activity, focusing on its receptor affinity, effects on calcium signaling, and cytotoxicity, supported by detailed experimental protocols and data visualizations.
Quantitative Biological Activity Data
The known biological activities of this compound are summarized in the table below, providing a quantitative basis for its further investigation.
| Biological Activity | Assay Type | Target Organism/Cell Line | Quantitative Data | Reference(s) |
| Molluscicidal Activity | Lethality Assay | Biomphalaria glabrata | LC100 = 10 µg/mL | [1] |
| Receptor Binding Affinity | Radioligand Displacement Assay | Human Receptors | Kᵢ Values: | [2] |
| Kappa Opioid Receptor (KOR) | 79.14 nM | [2] | ||
| Sigma-1 Receptor | 2256 nM | [2] | ||
| Sigma-2 Receptor (TMEM97) | 2640 nM | [2] | ||
| Cytotoxicity | MTT Assay | Mammalian Cell Lines | No significant cytotoxicity observed at concentrations up to 100 µM | [3][4] |
| Calcium Signaling | Fura-2 Calcium Imaging | Mouse Dorsal Root Ganglion (DRG) Neurons | Enhances store-operated calcium entry (SOCE) and potentiates capsaicin-induced TRPV1 response | [3][5][6][7][8] |
Experimental Protocols
Molluscicidal Activity Assay
This protocol outlines the method used to determine the molluscicidal activity of this compound against the freshwater snail Biomphalaria glabrata, an intermediate host for schistosomiasis.[1]
Materials:
-
Biomphalaria glabrata snails
-
Dechlorinated tap water
-
Glass tanks or beakers
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Solvent control
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in dechlorinated tap water to achieve the desired final concentrations. A solvent control with the same concentration of the solvent used for the stock solution should also be prepared.
-
Place a defined number of snails (e.g., 10) into each glass tank containing a fixed volume of the prepared this compound solutions or the control solutions.
-
Maintain the snails under controlled laboratory conditions (temperature, light cycle) for a specified exposure period (e.g., 24 hours).
-
After the exposure period, transfer the snails to fresh, dechlorinated tap water for a recovery period (e.g., 24 hours).
-
Assess mortality by gently prodding the snails' soft tissue. Lack of retraction into the shell is indicative of death.
-
The LC100 (the lowest concentration that causes 100% mortality) is determined as the primary endpoint.
Receptor Binding Affinity Screening
The following protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a panel of receptors.[2][9][10]
Materials:
-
Cell membranes prepared from cell lines overexpressing the target receptors (e.g., KOR, Sigma-1, Sigma-2)
-
Radiolabeled ligand specific for each target receptor (e.g., [³H]diprenorphine for KOR)
-
Unlabeled this compound at various concentrations
-
Assay buffer (specific to each receptor)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate the mixture at a specific temperature and for a duration optimized for each receptor to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand by measuring the radioactivity in a microplate scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
In Vitro Calcium Flux Assay in Sensory Neurons
This protocol details the methodology for assessing the effect of this compound on calcium signaling in primary mouse dorsal root ganglion (DRG) neurons.[4][6][7][8][11]
Materials:
-
Primary dorsal root ganglion (DRG) neurons isolated from mice
-
Cell culture medium and supplements
-
Poly-D-lysine and laminin-coated culture plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Extracellular solution (ECS) with and without calcium
-
This compound solution
-
Capsaicin solution (TRPV1 agonist)
-
Thapsigargin (B1683126) (SERCA pump inhibitor to induce store depletion)
-
Fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Cell Culture: Isolate DRG neurons from mice and culture them on poly-D-lysine and laminin-coated plates. Maintain the cultures for a sufficient period to allow for neurite outgrowth and stabilization.
-
Dye Loading: Incubate the cultured neurons with Fura-2 AM in ECS for a specified time (e.g., 30-60 minutes) at 37°C to allow for the dye to enter the cells and be de-esterified.
-
Baseline Measurement: Wash the cells with ECS and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation) to establish the resting intracellular calcium concentration.
-
This compound Application: Perfuse the cells with a solution containing this compound and monitor the Fura-2 ratio to determine if this compound directly elicits a calcium response.
-
Capsaicin Potentiation: After a washout period, pre-incubate the cells with this compound and then apply capsaicin. Compare the magnitude and kinetics of the capsaicin-induced calcium transient to that in control cells not pre-treated with this compound.
-
Store-Operated Calcium Entry (SOCE) Assessment:
-
Perfuse the cells with a calcium-free ECS containing thapsigargin to deplete intracellular calcium stores. This will cause a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
-
After the calcium levels return to baseline, reintroduce calcium-containing ECS. The subsequent rise in intracellular calcium is indicative of SOCE.
-
To test the effect of this compound, pre-incubate the cells with this compound before and during the thapsigargin treatment and subsequent calcium reintroduction. Compare the magnitude of the SOCE response to control cells.
-
-
Data Analysis: Analyze the fluorescence ratio data to quantify changes in intracellular calcium concentration in response to the different treatments.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Sensory Neurons
The following diagram illustrates the hypothesized signaling pathway of this compound based on current experimental evidence. This compound is shown to interact with the kappa opioid receptor (KOR) and sigma receptors. While the direct downstream consequences of these interactions are still under investigation, they are proposed to modulate store-operated calcium entry (SOCE). This modulation of intracellular calcium levels, in turn, potentiates the activity of the TRPV1 channel in response to its agonist, capsaicin.
Caption: Proposed signaling pathway of this compound in sensory neurons.
Experimental Workflow for In Vitro Calcium Flux Assay
The diagram below outlines the key steps in the experimental workflow for assessing the impact of this compound on calcium signaling in sensory neurons, as detailed in the protocol section.
Caption: Experimental workflow for the in vitro calcium flux assay.
Summary and Future Directions
This compound presents a fascinating case of a marine natural product with a dual activity profile. While its molluscicidal properties are potent, its interactions with mammalian neuronal targets at nanomolar to micromolar concentrations, coupled with a lack of general cytotoxicity, highlight its potential as a pharmacological probe. The modulation of store-operated calcium entry and the potentiation of the TRPV1 channel response suggest that this compound or its analogs could be valuable tools for studying nociception and sensory neuron function.
Future research should focus on elucidating the precise molecular mechanisms by which this compound binding to KOR and sigma receptors translates into the observed effects on calcium signaling. Structure-activity relationship studies on this compound analogs could lead to the development of more potent and selective modulators of these pathways, potentially paving the way for novel therapeutic agents for pain management and other neurological disorders.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. bms.kr [bms.kr]
- 5. sketchviz.com [sketchviz.com]
- 6. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Barbamide's Interaction with Mammalian Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of barbamide's interaction with mammalian sensory neurons. This compound (B1252183), a metabolite originally isolated from marine cyanobacteria, has demonstrated notable biological activity with the potential for future drug development. This document synthesizes the available quantitative data, details the experimental protocols used in its study, and visualizes the key signaling pathways and experimental workflows.
Executive Summary
This compound, initially identified as a molluscicidal agent, has been found to interact with several receptors and transporters in the mammalian nervous system. While not directly activating sensory neurons, this compound sensitizes them to other stimuli. Specifically, it enhances the effects of the TRPV1 agonist capsaicin (B1668287) and modulates store-operated calcium entry (SOCE). These actions are hypothesized to be mediated through its affinity for sigma receptors, which may influence neuronal excitability by regulating cholesterol homeostasis and, consequently, the function of ion channels like TRPV1. This guide presents the foundational data and methodologies from the primary research investigating these phenomena.
Quantitative Data
The following tables summarize the key quantitative findings regarding this compound's interaction with various molecular targets and its effects on sensory neuron activity.
Table 1: Receptor and Transporter Binding Affinity of this compound
| Target | Percent Inhibition at 10 µM this compound |
| Dopamine Transporter (DAT) | High Affinity |
| Kappa Opioid Receptor (KOR) | High Affinity |
| Sigma-1 Receptor | High Affinity (50% primary binding) |
| Sigma-2 Receptor (TMEM97) | High Affinity |
| Serotonin Receptor 1A (5-HT1A) | 40.2% |
| Serotonin Receptor 2A (5-HT2A) | -1.0% |
| Serotonin Receptor 2B (5-HT2B) | 4.8% |
Data sourced from a primary screening of this compound against a panel of 45 receptors and transporters. "High Affinity" indicates that the compound showed significant binding, prompting further investigation, though specific Ki or IC50 values for pure this compound are not detailed in the primary literature.[1][2][3][4][5]
Table 2: Effect of this compound on Capsaicin-Induced Calcium Influx in Dorsal Root Ganglion (DRG) Neurons
| Parameter | Vehicle | This compound (10 µM) | Statistical Significance |
| Maximum Fluorescence Intensity (Capsaicin Response) | Baseline | Significantly Increased | p < 0.0001 |
This table illustrates that pre-treatment with this compound significantly enhances the calcium influx in response to the TRPV1 agonist capsaicin in mouse DRG neurons.[1][4][6]
Experimental Protocols
The following sections detail the key experimental methodologies employed to elucidate the effects of this compound on mammalian sensory neurons.
Calcium Imaging in Primary Mouse Dorsal Root Ganglion (DRG) Neurons
This protocol was used to assess changes in intracellular calcium concentrations in sensory neurons in response to this compound and other agents.
-
Neuron Culture:
-
Dorsal root ganglia were isolated from female mice expressing the genetically encoded calcium indicator GCaMP6f.[1]
-
Neurons were dissociated and cultured on coverslips for in vitro experiments.
-
-
Solutions:
-
External Recording Solution (ERS): Composition not detailed in the source.
-
Calcium-Free ERS (Ca-ERS): ERS without calcium.
-
This compound Solution: 10 µM this compound in ERS with 0.1% DMSO (vehicle).[1]
-
Capsaicin Solution: 250 nM capsaicin in ERS.[1]
-
Thapsigargin (B1683126) Solution: 2 µM thapsigargin in ERS.[1]
-
Potassium Chloride (KCl) Solution: 60 mM KCl in ERS for depolarization.[1]
-
-
Experimental Procedures:
-
Evaluation of this compound on Capsaicin Response:
-
Record baseline fluorescence in ERS for 2 minutes.
-
Apply 10 µM this compound or vehicle for 1 minute.
-
Wash with ERS for 8 minutes.
-
Apply 250 nM capsaicin for 30 seconds to activate TRPV1 channels.
-
Wash with ERS for 2 minutes.
-
Apply 60 mM KCl for 1 minute to assess cell viability and general excitability.[1]
-
-
Evaluation of this compound on Store-Operated Calcium Entry (SOCE):
-
Perfuse with ERS for 1 minute.
-
Switch to Ca-ERS for 2 minutes to remove extracellular calcium.
-
Apply 10 µM this compound (or vehicle) and 2 µM thapsigargin for 1 minute to deplete intracellular calcium stores.
-
Incubate for 3 minutes with the flow stopped.
-
Reintroduce ERS (containing calcium) for 2 minutes to observe SOCE.
-
Apply 60 mM KCl for 1 minute.[1]
-
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available data.
Caption: Proposed signaling pathway for this compound's interaction with sensory neurons.
Caption: Experimental workflow for evaluating this compound's effect on capsaicin response.
Caption: Experimental workflow for evaluating this compound's effect on SOCE.
Discussion and Future Directions
The current body of research indicates that this compound does not directly activate calcium influx in sensory neurons but rather acts as a modulator.[1][2][3][4][5] Its ability to enhance capsaicin-induced TRPV1 activation and store-operated calcium entry suggests a mechanism that sensitizes these neurons.[1][2][3][4][5] The proposed pathway involving sigma receptors and cholesterol homeostasis provides a compelling, though not yet fully elucidated, explanation for these observations.[1]
Future research should focus on:
-
Determining the specific binding affinities (Ki or IC50 values) of pure this compound for sigma-1 and sigma-2/TMEM97 receptors.
-
Investigating the direct effects of this compound on cholesterol distribution within the plasma membrane of sensory neurons.
-
Utilizing electrophysiological techniques, such as patch-clamp, to provide a more detailed characterization of how this compound modulates the activity of TRPV1 and other ion channels.
-
Conducting in vivo studies to ascertain if the sensitizing effects of this compound observed in vitro translate to an altered pain phenotype in animal models.[1]
While unmodified this compound may not be a suitable candidate for an analgesic, its unique modulatory activity and defined structure make it a valuable chemical scaffold for the development of novel therapeutics targeting sensory neuron function and associated pathologies.[1]
References
- 1. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons [agris.fao.org]
- 6. researchgate.net [researchgate.net]
The Modulatory Effects of Barbamide on Store-Operated Calcium Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the marine cyanobacterial metabolite, barbamide (B1252183), and its significant enhancing effect on store-operated calcium entry (SOCE). While this compound itself does not initiate intracellular calcium flux, recent studies have demonstrated its capacity to potentiate calcium influx following the depletion of endoplasmic reticulum (ER) calcium stores. This document consolidates the current understanding of this compound's mechanism of action on SOCE, presents quantitative data from key experiments in a structured format, and offers detailed experimental protocols for researchers seeking to investigate this phenomenon further. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the subject matter. This guide is intended to serve as a valuable resource for researchers in the fields of cell signaling, pharmacology, and drug discovery, particularly those with an interest in the modulation of ion channels and calcium homeostasis.
Introduction to this compound and Store-Operated Calcium Entry
This compound is a bioactive metabolite originally isolated from marine cyanobacteria, which has been shown to interact with various receptors in the mammalian nervous system.[1][2][3] Notably, it exhibits high binding affinity for the dopamine (B1211576) transporter, the kappa opioid receptor, and sigma receptors (sigma-1 and sigma-2/TMEM97).[1][2][3] While initial investigations explored its potential as a molluscicidal agent, recent research has unveiled its modulatory role in fundamental cellular signaling pathways, specifically store-operated calcium entry (SOCE).[1][4]
SOCE is a crucial and ubiquitous calcium signaling pathway in a multitude of cell types, essential for a wide array of physiological processes ranging from gene expression and cell proliferation to immune responses.[5][6][7] The process is initiated by the depletion of calcium (Ca2+) stores within the endoplasmic reticulum (ER).[5][8] This depletion is sensed by stromal interaction molecules (STIMs), which are ER-resident Ca2+ sensors.[5][6][9] Upon sensing a drop in ER Ca2+, STIM proteins translocate to ER-plasma membrane junctions where they interact with and activate Orai proteins, which form the pore of the highly Ca2+-selective channels in the plasma membrane.[5][6][10] This activation leads to a sustained influx of extracellular Ca2+ into the cell.[5]
Recent findings indicate that this compound enhances SOCE responses in mouse sensory neurons following the depletion of intracellular calcium stores.[1][2] This discovery positions this compound as a potentially valuable pharmacological tool for studying SOCE and as a lead compound for the development of novel therapeutics targeting calcium signaling pathways.
Quantitative Data on this compound's Effect on SOCE
The primary quantitative evidence for this compound's effect on SOCE comes from calcium imaging studies in dorsal root ganglion (DRG) neurons.[11] In these experiments, SOCE was induced by depleting ER Ca2+ stores with the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, thapsigargin (B1683126), in a Ca2+-free medium, followed by the reintroduction of extracellular Ca2+.[11] The subsequent increase in intracellular Ca2+ was measured using fluorescence microscopy.
The key findings from these studies are summarized in the tables below.
| Parameter | Vehicle + Thapsigargin | This compound (10 µM) + Thapsigargin | Statistical Significance |
| Maximum Fluorescence Intensity (SOCE Peak) | Normalized to baseline | Significantly increased compared to vehicle | p < 0.0001 |
| Area Under the Curve (AUC) (Total Ca2+ Influx) | Normalized to baseline | Significantly increased compared to vehicle | p < 0.0001 |
Table 1: Effect of this compound on Thapsigargin-Induced SOCE in Mouse DRG Neurons [11]
| Treatment Group | Number of Cells Analyzed |
| Vehicle | 40 |
| This compound (10 µM) | 36 |
Table 2: Number of Cells Included in the SOCE Analysis [11]
Signaling Pathways and Experimental Workflow
The Store-Operated Calcium Entry (SOCE) Signaling Pathway
The SOCE pathway is a fundamental mechanism for regulating intracellular calcium levels. The following diagram illustrates the key molecular players and their interactions.
Caption: The core signaling cascade of Store-Operated Calcium Entry (SOCE).
Experimental Workflow for Assessing this compound's Effect on SOCE
The following diagram outlines the sequential steps of a typical experiment designed to evaluate the impact of a compound, such as this compound, on SOCE.
Caption: Experimental workflow for testing this compound's effect on SOCE.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for investigating the effect of this compound on SOCE in primary mouse dorsal root ganglion (DRG) neurons.[11][12]
Cell Preparation and Culture
-
Isolate DRG neurons from adult mice according to established and ethically approved protocols.
-
Culture the neurons on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine and laminin) to promote adherence.
-
Maintain the cultures in a suitable neuronal growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
For calcium imaging, it is advantageous to use neurons from mice expressing a genetically encoded calcium indicator, such as GCaMP6f , or to load the cells with a calcium-sensitive dye like Fura-2 AM.
Calcium Imaging Protocol for SOCE Measurement
This protocol is designed to measure SOCE by first depleting ER calcium stores and then measuring the subsequent calcium influx upon reintroduction of extracellular calcium.
Reagents and Solutions:
-
Extracellular Ringers Solution (ERS): A standard buffered salt solution appropriate for maintaining neuronal viability.
-
Ca2+-free ERS: ERS prepared without the addition of calcium salts.
-
Thapsigargin Stock Solution: A concentrated stock of thapsigargin (e.g., 1-2 mM in DMSO).
-
This compound Stock Solution: A concentrated stock of this compound (e.g., 10 mM in DMSO).
-
Vehicle Control: ERS containing the same final concentration of DMSO as the this compound solution (e.g., 0.1%).
Procedure:
-
Mount the culture dish onto the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence recording by perfusing the cells with ERS for approximately 2 minutes.
-
Induce ER Ca2+ store depletion by perfusing the cells with Ca2+-free ERS containing thapsigargin (final concentration of 1-2 µM). This solution should also contain either this compound (10 µM) or the vehicle control.
-
Continue this perfusion until the transient increase in intracellular Ca2+ (due to leakage from the ER) returns to a stable, low baseline. This indicates that the ER stores are depleted.
-
Initiate SOCE by switching the perfusion to a Ca2+-containing ERS. It is important that this solution does not contain this compound or the vehicle, allowing for the specific observation of the SOCE response.
-
Record the fluorescence intensity throughout the experiment at an appropriate sampling rate (e.g., one frame every 2-5 seconds).
-
Continue recording until the SOCE-mediated calcium signal has peaked and started to decline.
Data Analysis
-
Select individual neurons as regions of interest (ROIs) for analysis.
-
Correct for background fluorescence.
-
Normalize the fluorescence signal for each cell to its baseline fluorescence (F/F0).
-
Quantify the SOCE response by calculating:
-
The peak fluorescence intensity achieved after the reintroduction of extracellular Ca2+.
-
The Area Under the Curve (AUC) of the fluorescence trace during the SOCE response, which represents the total calcium influx.
-
-
Perform statistical analysis (e.g., two-way ANOVA followed by a multiple comparisons test) to compare the responses between the this compound-treated and vehicle-treated groups.[11]
Discussion and Future Directions
The available evidence strongly suggests that this compound acts as a positive modulator of store-operated calcium entry.[1][2][11] While the precise molecular mechanism of this enhancement is yet to be fully elucidated, its affinity for sigma receptors, particularly the sigma-2 receptor (TMEM97), presents an intriguing avenue for future investigation, as these receptors are known to modulate intracellular calcium signaling.[1][2]
Further research is warranted to:
-
Determine if the enhancing effect of this compound on SOCE is mediated through its interaction with sigma receptors or other identified targets.
-
Investigate whether this compound directly interacts with the core SOCE machinery, namely STIM and Orai proteins.
-
Explore the effects of this compound on SOCE in other cell types, including those relevant to diseases where SOCE dysregulation is implicated, such as immunodeficiency and cancer.
-
Synthesize and test this compound analogs to identify more potent and selective modulators of SOCE, which could serve as valuable research tools or therapeutic leads.
References
- 1. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neur… [ouci.dntb.gov.ua]
- 5. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 6. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New developments in the signaling mechanisms of the store-operated calcium entry pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 10. pnas.org [pnas.org]
- 11. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Barbamide's Affinity for the Dopamine Transporter: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barbamide (B1252183), a naturally occurring cyanobacterial metabolite, has been identified as a ligand for the human dopamine (B1211576) transporter (DAT). This document provides a comprehensive technical overview of the binding affinity of this compound for DAT, presenting quantitative data, detailed experimental methodologies based on established protocols, and visualizations of the relevant biological and experimental frameworks. The data indicates that this compound possesses a micromolar affinity for the dopamine transporter, suggesting its potential as a scaffold for the development of novel neuromodulatory agents.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] As such, DAT is a key target for a wide range of therapeutic agents and drugs of abuse. The discovery of novel compounds that interact with DAT is of significant interest for the development of treatments for conditions such as depression, ADHD, and substance use disorders.
This compound is a chlorinated lipopeptide produced by the marine cyanobacterium Lyngbya majuscula.[2] Recent screening efforts have revealed that this compound exhibits binding affinity for several central nervous system targets, including the dopamine transporter.[3] This whitepaper consolidates the available data on the this compound-DAT interaction and provides the technical details necessary for its interpretation and for guiding future research.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human dopamine transporter was determined through a comprehensive receptor affinity screen. The key quantitative metric, the inhibition constant (Kᵢ), is summarized in the table below. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Target | Kᵢ (nM) | Reference |
| This compound | Human Dopamine Transporter (DAT) | 3100 | [3] |
Experimental Protocols
The binding affinity of this compound for the dopamine transporter was determined by the NIMH Psychoactive Drug Screening Program (PDSP).[3] The following is a detailed description of the likely experimental protocol, based on the standardized methods employed by the PDSP for competitive radioligand binding assays.[4][5]
Materials
-
Target: Human dopamine transporter (hDAT) stably expressed in Human Embryonic Kidney 293 (HEK293) cells.[6][7]
-
Radioligand: [³H]WIN 35,428, a high-affinity radiolabeled cocaine analog that binds to the dopamine transporter.[4]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: A known DAT inhibitor (e.g., cocaine or GBR-12909) for positive control.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for radioactivity counting.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Membrane Preparation
-
HEK293 cells stably expressing hDAT are cultured to confluency.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl) and homogenized using a Dounce or polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
Competitive Radioligand Binding Assay
-
The assay is performed in a 96-well microplate format.
-
Each well contains:
-
A fixed concentration of the hDAT-containing cell membrane preparation.
-
A fixed concentration of the radioligand, [³H]WIN 35,428 (typically at a concentration close to its Kd).
-
Varying concentrations of the unlabeled test compound, this compound (typically a series of 11 concentrations ranging from 0.1 nM to 10 µM).[4]
-
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C.
-
The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
Data Analysis
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted as a function of the logarithm of the competitor concentration (this compound).
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the dopamine transporter.
-
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the role of the dopamine transporter in a dopaminergic synapse.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. AID 434953 - Late-stage radioligand binding dose response assay to identify inhibitors of NADPH oxidase 1 (NOX1): PDSP screen Ki - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nimh Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 6. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Barbamide's Interaction with Kappa Opioid and Sigma Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbamide (B1252183), a chlorinated lipopeptide of marine cyanobacterial origin, has emerged as a molecule of interest due to its affinity for several central nervous system (CNS) targets.[1][2][3][4] Initially identified for its molluscicidal properties, recent screening efforts have revealed its interaction with key receptors implicated in pain, addiction, and neurodegenerative diseases, namely the kappa opioid receptor (KOR) and sigma receptors (σ1 and σ2).[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's activity at these receptors, focusing on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound's therapeutic potential.
Quantitative Binding Affinity of this compound
The affinity of this compound for the human kappa opioid receptor, sigma-1 receptor, and sigma-2 receptor (TMEM97) has been determined through radioligand binding assays. The results from these studies are summarized in the table below, providing a clear comparison of this compound's binding potency at these distinct molecular targets.
| Receptor Target | Binding Affinity (Ki) |
| Kappa Opioid Receptor (KOR) | 79.14 nM |
| Sigma-1 Receptor (σ1) | 2256 nM |
| Sigma-2 Receptor (σ2/TMEM97) | 2640 nM |
Data sourced from Hough et al., 2023.[1]
Experimental Protocols
The following protocols describe the methodologies employed to ascertain the binding affinity and functional effects of this compound.
Radioligand Binding Assays
The binding affinity of this compound was determined by the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) using a competitive radioligand binding assay format.[1] While the specific radioligands used for the this compound screen are not detailed in the primary publication, the general PDSP protocol for opioid and sigma receptors is as follows:
Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid, sigma-1, and sigma-2 receptors.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human kappa opioid, sigma-1, or sigma-2 receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-U69,593 for KOR, [³H]-(+)-pentazocine for σ1, and [³H]-DTG for σ2).
-
Unlabeled Competitor (this compound): A range of concentrations of this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for each receptor (e.g., naloxone (B1662785) for KOR, haloperidol (B65202) for sigma receptors).
-
Assay Buffer: Typically a Tris-HCl based buffer with appropriate salts (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with varying concentrations of this compound.
-
Total Binding Wells: Contain cell membranes and the specific radioligand.
-
Non-specific Binding Wells: Contain cell membranes, the radioligand, and a high concentration of the non-specific unlabeled ligand.
-
Competition Wells: Contain cell membranes, the radioligand, and serial dilutions of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Calcium Flux
The functional effects of this compound were assessed in vitro using primary mouse dorsal root ganglion (DRG) sensory neurons expressing the calcium-sensitive GcaMP6f reporter.[1][4]
Objective: To determine the effect of this compound on intracellular calcium levels, both alone and in the presence of other stimuli.
Materials:
-
Primary mouse DRG sensory neurons expressing GcaMP6f.
-
This compound solution.
-
Vehicle control.
-
TRPV1 agonist (e.g., capsaicin).
-
Potassium chloride (KCl) solution for depolarization.
-
Reagents for inducing store-operated calcium entry (SOCE).
Procedure:
-
Cell Culture: Primary DRG neurons are cultured on appropriate plates.
-
Treatment: Neurons are treated with either this compound or a vehicle control.
-
Calcium Imaging: Changes in intracellular calcium are monitored by measuring the fluorescence of GcaMP6f using a suitable imaging system.
-
Stimulation:
-
To assess direct effects, calcium levels are monitored after the application of this compound alone.[1]
-
To assess modulatory effects, this compound-treated and control cells are subsequently challenged with a TRPV1 agonist (capsaicin) or a depolarizing agent (KCl).[1][4]
-
To assess effects on SOCE, intracellular calcium stores are depleted, and the subsequent calcium entry upon reintroduction of extracellular calcium is measured.[1][4]
-
-
Data Analysis: The fluorescence intensity over time is recorded for individual neurons. Parameters such as peak fluorescence and the area under the curve (AUC) are calculated and compared between this compound-treated and control groups.[4]
Findings:
-
This compound by itself had no direct observable impact on calcium flux in sensory neurons.[1][2][3][4]
-
However, this compound was found to enhance the effect of the TRPV1 agonist capsaicin (B1668287) and also enhance store-operated calcium entry (SOCE) responses following the depletion of intracellular calcium stores.[1][2][3][4]
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor (KOR) Signaling
The kappa opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Canonical activation of KOR leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Additionally, KOR can signal through β-arrestin pathways, which can mediate distinct cellular effects.
Canonical signaling pathway of the Kappa Opioid Receptor (KOR).
Sigma Receptor Signaling
Sigma receptors are not classical GPCRs but are intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER)-mitochondria interface. They modulate a variety of signaling pathways and cellular processes.
-
Sigma-1 Receptor (σ1): The σ1 receptor acts as a ligand-operated chaperone. In its inactive state, it is complexed with the binding immunoglobulin protein (BiP). Upon ligand binding, it dissociates from BiP and can then interact with and modulate the activity of various client proteins, including ion channels (e.g., voltage-gated K+ channels), G protein-coupled receptors, and kinases. A key function is the regulation of calcium signaling between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).
-
Sigma-2 Receptor (σ2/TMEM97): The σ2 receptor has been more recently identified as the transmembrane protein 97 (TMEM97). It is implicated in the regulation of cholesterol homeostasis and has been shown to influence cellular proliferation and viability. Its signaling mechanisms are still under active investigation, but it is known to play a role in store-operated calcium entry.
References
- 1. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Barbamide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbamide (B1252183) is a naturally occurring lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula. It exhibits significant biological activity, including molluscicidal properties. The unique structural features of this compound, notably a trichloromethyl group and a thiazole (B1198619) ring, have made it an attractive target for total synthesis. This document provides a detailed overview of the first total synthesis of this compound, as accomplished by Nguyen, Willis, and Gerwick. The presented synthetic routes, experimental protocols, and quantitative data are intended to serve as a comprehensive resource for researchers in natural product synthesis and drug development.
Retrosynthetic Analysis
The total synthesis of this compound was achieved through a convergent strategy. The molecule was retrosynthetically disconnected at the amide bond, yielding two key fragments: (S)-N-methyldolaphenine and a β-keto acid derivative containing the trichloromethyl group. This approach allows for the independent synthesis of these complex fragments, which are then coupled in the final stages of the synthesis.
Caption: Retrosynthetic analysis of this compound.
Synthetic Routes and Key Data
The synthesis of each key fragment and the final assembly of this compound are summarized below. All quantitative data regarding reaction yields are presented in the subsequent tables for clarity and comparison.
Synthesis of (S)-3-trichloromethylbutanoic acid Fragment
The synthesis of the trichloromethyl-containing fragment begins with the asymmetric addition of lithiotrichloromethane to an α,β-unsaturated N-acyloxazolidinone derived from L-valine. This key step establishes the stereochemistry at the C3 position.
Caption: Workflow for the synthesis of the acid chloride fragment.
Table 1: Synthesis of (S)-3-trichloromethylbutanoic acid Fragment
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Michael Addition | 1. n-BuLi, CCl4, THF, -78 °C; 2. N-crotonyl-4(S)-isopropyloxazolidin-2-one | 85 |
| 2 | Hydrolysis | LiOH, H2O2, THF, H2O | 95 |
| 3 | Acid Chloride Formation | (COCl)2, CH2Cl2 | Quantitative |
Synthesis of (S)-N-methyldolaphenine Fragment
The synthesis of the second key fragment, (S)-N-methyldolaphenine, commences from commercially available N-Cbz-L-phenylalanine. The synthesis involves N-methylation, amide coupling, thiazole formation, and subsequent reduction.[1]
Caption: Workflow for the synthesis of the dolaphenine fragment.[1]
Table 2: Synthesis of (S)-N-methyldolaphenine Fragment [1]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 & 2 | N-Methylation, Esterification & Hydrolysis | 1. NaH, MeI, THF; 2. LiOH, H2O, THF | 80 (over 2 steps) |
| 3 | Amide Coupling | Cysteine methyl ester HCl, EDCI, HOBt, NMM, CH2Cl2 | 75 |
| 4 | Thiazole Formation | 1. Lawesson's Reagent, Toluene (B28343), reflux; 2. MnO2, CH2Cl2 | 60 (over 2 steps) |
| 5 | Reduction | Red-Al, THF | 70 |
| Overall | 24 |
Final Assembly of this compound
The final steps of the synthesis involve the coupling of the two fragments, followed by the formation of the characteristic (E)-enol ether.
Caption: Final coupling and enol ether formation.
Table 3: Final Assembly of this compound
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Acylation of Meldrum's Acid | Pyridine, CH2Cl2, 0 °C to rt | - |
| 2 | Amidation | (S)-N-methyldolaphenine (2), Toluene, reflux | 51 (over 3 steps from acid 4) |
| 3 | (E)-Enol Ether Formation | NaH, Me2SO4, HMPA, THF | 45 (this compound) + 45 (7-epi-Barbamide) |
Experimental Protocols
Key Experiment 1: Synthesis of (S)-3-trichloromethylbutanoic acid (4)
-
Asymmetric Michael Addition: To a solution of N-crotonyl-4(S)-isopropyloxazolidin-2-one in anhydrous THF at -78 °C under an argon atmosphere, a solution of lithiotrichloromethane (prepared in situ from n-BuLi and CCl4) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the organic layers are dried over MgSO4 and concentrated. The crude product is purified by column chromatography.
-
Hydrolysis: The resulting trichloromethylated oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (30% aq.) are added, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with sodium sulfite, and the aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford (S)-3-trichloromethylbutanoic acid (4).
Key Experiment 2: Synthesis of (S)-N-methyldolaphenine (2)[1]
-
N-Methylation and Hydrolysis: To a solution of N-Cbz-L-phenylalanine (5) in THF, sodium hydride is added portionwise, followed by methyl iodide. The reaction is stirred overnight. After quenching, the solvent is removed, and the residue is hydrolyzed with aqueous LiOH in THF to yield N-Cbz-N-methyl-L-phenylalanine (7).[1]
-
Amide Coupling: The acid (7) is coupled with L-cysteine methyl ester hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBt), and N-methylmorpholine (NMM) in CH2Cl2.
-
Thiazole Formation: The resulting dipeptide is treated with Lawesson's reagent in refluxing toluene. The intermediate thiazolidine (B150603) is then oxidized with manganese dioxide (MnO2) in CH2Cl2 to afford the thiazole.
-
Reduction: The Cbz protecting group and the ester are concomitantly reduced using Red-Al in THF to give (S)-N-methyldolaphenine (2).[1]
Key Experiment 3: Final Coupling and Formation of this compound (1)
-
Acylation and Amidation: (S)-3-trichloromethylbutanoic acid (4) is converted to the corresponding acid chloride using oxalyl chloride. The crude acid chloride is then reacted with Meldrum's acid in the presence of pyridine. The resulting acyl Meldrum's acid (15) is heated with (S)-N-methyldolaphenine (2) in toluene to yield the β-keto amide (16).
-
Enol Ether Formation: The β-keto amide (16) is treated with sodium hydride, followed by dimethyl sulfate (B86663) in the presence of hexamethylphosphoramide (B148902) (HMPA) in THF. This reaction yields a mixture of this compound (1) and its C7-epimer, which are separated by HPLC.
Conclusion
The total synthesis of this compound by Willis and coworkers represents a significant achievement in natural product synthesis. The convergent approach, coupled with the development of efficient methods for the construction of the key fragments, provides a robust platform for the synthesis of this compound and its analogues. This detailed application note and protocol serves as a valuable resource for chemists engaged in the synthesis of complex natural products and the development of new therapeutic agents. The provided data and methodologies can be adapted for the synthesis of related compounds for further biological evaluation.
References
Application Notes and Protocols: Barbamide Extraction and Purification
These application notes provide detailed protocols for the extraction and purification of barbamide (B1252183), a bioactive lipopeptide from the marine cyanobacterium Lyngbya majuscula. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] It has demonstrated significant biological activity, including molluscicidal properties and affinity for various receptors in the mammalian nervous system, such as the kappa opioid receptor and sigma-2 receptor.[3][4] Notably, this compound has been shown to enhance store-operated calcium entry (SOCE) in sensory neurons, suggesting its potential as a pharmacological tool or a lead compound for drug development.[3][4][5][6] The following protocols describe a robust method for the isolation and purification of this compound.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound from a collection of Lyngbya majuscula (sample ID DUQ0029).[5]
Table 1: Extraction and Fractionation Yields
| Step | Description | Starting Material (g) | Yield (mg) | % Yield |
| 1 | Crude Extraction | 0.86 (dry weight) | 860 | 100% |
| 2 | Silica (B1680970) Gel Chromatography | 860 | 110 (Fraction DUQ0029D) | 12.8% |
| 3 | Reversed-Phase Flash Chromatography | 110 | 43.3 (Pure this compound) | 39.4% (from Fraction D) |
| Overall | 0.86 | 43.3 | 5.03% |
Experimental Protocols
The following protocols are based on the successful re-isolation of this compound and provide a step-by-step guide for its extraction and purification.[5]
Protocol 1: Crude Extraction of this compound
This protocol describes the initial extraction of lipids and secondary metabolites from the cyanobacterial biomass.
Materials:
-
Freeze-dried Lyngbya majuscula biomass
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Extraction vessel
Procedure:
-
Place the dried cyanobacterial biomass into a suitable extraction vessel.
-
Add a 2:1 mixture of DCM:MeOH to the biomass.
-
Allow the mixture to macerate, ensuring thorough solvent penetration.
-
Separate the solvent from the biomass.
-
Repeat the extraction process until the solvent runs clear, indicating that the majority of extractable compounds have been removed.
-
Combine all solvent extracts.
-
Concentrate the combined extracts in vacuo using a rotary evaporator to yield the crude extract.
Protocol 2: Silica Gel Chromatography Fractionation
This protocol details the initial fractionation of the crude extract to isolate fractions enriched with this compound.
Materials:
-
Crude extract from Protocol 3.1
-
Silica gel
-
Chromatography column
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Fraction collection tubes
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexanes.
-
Gradually increase the polarity by introducing and increasing the percentage of ethyl acetate in the mobile phase.
-
Further increase the polarity by transitioning to a gradient of ethyl acetate and methanol, concluding with 100% methanol.
-
Collect fractions throughout the elution process.
-
Analyze the fractions (e.g., by TLC or LC-MS) to identify those containing this compound. The this compound-containing fraction (DUQ0029D) was reported to elute with 2:3 hexanes:EtOAc.[5]
Protocol 3: Reversed-Phase Flash Chromatography for Final Purification
This protocol describes the final purification of the this compound-enriched fraction to yield the pure compound.
Materials:
-
This compound-enriched fraction from Protocol 3.2
-
Reversed-phase flash chromatography system
-
C18 flash chromatography column
-
Acetonitrile (B52724) (ACN)
-
Water (H₂O)
-
Fraction collection tubes
Procedure:
-
Equilibrate the reversed-phase C18 column with the initial mobile phase conditions.
-
Dissolve the this compound-enriched fraction in a suitable solvent and load it onto the column.
-
Elute the column with a gradient of acetonitrile and water. A suggested gradient is as follows:[5]
-
50% ACN/H₂O for 30 mL
-
A linear gradient from 50% to 68% ACN over 54 mL
-
Hold at 86% ACN for 15 mL
-
A linear gradient from 68% to 91% ACN over 69 mL
-
Hold at 100% ACN for 63 mL
-
-
Collect fractions and monitor the elution of this compound (e.g., by UV absorbance or mass spectrometry). Pure this compound was reported to elute at approximately 77% ACN under these conditions.[5]
-
Combine the pure fractions and evaporate the solvent to obtain pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on store-operated calcium entry (SOCE) in sensory neurons.
Caption: this compound's Enhancement of Store-Operated Calcium Entry.
References
- 1. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Barbamide in Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbamide (B1252183), a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a valuable pharmacological tool for studying receptor function and signaling pathways.[1][2] Initially identified for its molluscicidal activity, recent studies have revealed its affinity for several mammalian membrane-bound receptors, making it a molecule of interest for neuroscience and drug discovery.[2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate receptor pharmacology, with a focus on its known targets and effects on cellular calcium signaling.
This compound exhibits a selective binding profile, with notable affinity for the dopamine (B1211576) transporter (DAT), the kappa opioid receptor (KOR), and sigma receptors (σ1 and σ2/TMEM97).[3][4][6] Functionally, it has been shown to modulate store-operated calcium entry (SOCE) in sensory neurons, highlighting its potential to influence neuronal excitability and signaling.[3][4][5] These characteristics make this compound a useful probe for dissecting the roles of its target receptors in various physiological and pathological processes.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the binding affinity of this compound for a panel of receptors and transporters, as determined by primary screening assays. The data represents the average percent inhibition of radioligand binding at a concentration of 10 µM.
| Target Receptor/Transporter | Percent Inhibition at 10 µM |
| Sigma-2 (σ2/TMEM97) | 94.7% |
| Dopamine Transporter (DAT) | 75.2% |
| Kappa Opioid Receptor (KOR) | 74.2% |
| Sigma-1 (σ1) | 57.9% |
| Adrenergic α2A | 50.0% |
| Adrenergic α1A | 43.2% |
Data sourced from Hough et al., 2023.[6][7]
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor of interest (e.g., KOR, sigma receptors).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]U-69,593 for KOR)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-old 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either this compound, a known competing ligand (positive control), or vehicle (DMSO, for total binding).
-
To determine non-specific binding, add an excess of a non-labeled competing ligand in separate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding by this compound at each concentration and determine the Ki using appropriate software (e.g., Prism).
In Vitro Calcium Imaging Assay in Sensory Neurons
This protocol outlines a method to assess the functional effect of this compound on calcium signaling in primary sensory neurons, specifically its impact on store-operated calcium entry (SOCE).
Materials:
-
Primary dorsal root ganglion (DRG) neurons cultured on glass coverslips
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Thapsigargin (B1683126) (SERCA pump inhibitor)
-
Capsaicin (B1668287) (TRPV1 agonist)
-
This compound stock solution (in DMSO)
-
Fluorescence microscopy imaging system
Procedure:
-
Culture DRG neurons on coverslips for 24-48 hours.
-
Load the cells with Fura-2 AM (e.g., 5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip onto the imaging chamber of the microscope and perfuse with calcium-free HBSS.
-
Establish a baseline fluorescence reading (F340/F380 ratio).
-
To deplete intracellular calcium stores, apply thapsigargin (e.g., 1 µM) in calcium-free HBSS.
-
Once the intracellular calcium levels have returned to baseline, perfuse the cells with HBSS containing calcium to induce SOCE.
-
To test the effect of this compound, pre-incubate the cells with this compound (e.g., 10 µM) for a specified time before and during the re-addition of extracellular calcium.
-
Measure the peak increase in the F340/F380 ratio as an indicator of SOCE.
-
As a positive control for neuronal activation, a short application of capsaicin can be used to elicit a calcium influx through TRPV1 channels. The effect of this compound on the capsaicin-induced response can also be quantified.[3][4][5]
-
Analyze the data by comparing the magnitude of SOCE or capsaicin response in the presence and absence of this compound.
Mandatory Visualizations
Caption: Workflow for determining this compound's receptor binding affinity.
Caption: Proposed mechanism of this compound's enhancement of SOCE.
Caption: Workflow for assessing this compound's effect on calcium signaling.
Concluding Remarks
This compound is a promising pharmacological tool for investigating the roles of the dopamine transporter, kappa opioid receptor, and sigma receptors in cellular signaling. Its demonstrated ability to modulate store-operated calcium entry provides a functional readout for its activity in vitro.[3][4][5] The protocols and data presented here offer a foundation for researchers to utilize this compound in their studies of receptor pharmacology and to explore its potential as a lead compound in drug development. It is important to note that while this compound shows limited cytotoxicity in some cell lines, its effects in vivo have yet to be extensively characterized.[6][8]
References
- 1. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Barbamide: A Novel Probe for Elucidating Calcium Signaling Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbamide (B1252183), a lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has emerged as a valuable pharmacological tool for the investigation of intracellular calcium (Ca²⁺) signaling pathways.[1][2] Initially recognized for its molluscicidal activity, recent studies have unveiled its ability to modulate specific components of the Ca²⁺ signaling cascade in mammalian cells, particularly in sensory neurons.[2][3][4][5][6] this compound's unique mode of action, characterized by the potentiation of store-operated calcium entry (SOCE) and sensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, makes it a powerful tool for dissecting the intricate mechanisms governing Ca²⁺ homeostasis and signaling.[3][4][6]
This document provides detailed application notes and experimental protocols for utilizing this compound to explore Ca²⁺ signaling pathways. It is intended for researchers in academia and industry engaged in cell signaling research, neuroscience, and drug discovery.
Mechanism of Action
This compound's primary characterized effect on calcium signaling is the enhancement of store-operated calcium entry (SOCE).[3][4][6] SOCE is a critical Ca²⁺ influx pathway activated in response to the depletion of intracellular Ca²⁺ stores, such as the endoplasmic reticulum (ER). While this compound itself does not appear to directly trigger Ca²⁺ influx, it significantly amplifies the Ca²⁺ entry that occurs following store depletion.[3][4][6]
Furthermore, this compound has been shown to enhance the activity of the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons and involved in pain and inflammation.[3][4][6] This potentiation of capsaicin-induced Ca²⁺ influx through TRPV1 suggests that this compound may act as a positive allosteric modulator or sensitizer (B1316253) of this channel.[6]
A study by Hough et al. (2023) demonstrated that in mouse sensory neurons, this compound did not elicit a direct Ca²⁺ flux on its own. However, it significantly enhanced the Ca²⁺ influx in response to the TRPV1 agonist capsaicin (B1668287) and also augmented the SOCE response following the depletion of intracellular calcium stores.[3][4][6]
Applications in Calcium Signaling Research
This compound's distinct pharmacological profile makes it a versatile tool for a range of applications in Ca²⁺ signaling research:
-
Investigation of SOCE Mechanisms: By amplifying the SOCE response, this compound can be used to study the molecular components and regulatory mechanisms of this pathway, including the roles of STIM and Orai proteins.
-
Elucidation of TRPV1 Channel Modulation: this compound provides a means to explore the allosteric regulation of TRPV1 channels and their sensitization in physiological and pathophysiological contexts, such as chronic pain.
-
Screening for Novel SOCE or TRPV1 Modulators: this compound can be used as a positive control or a tool to sensitize assays for the discovery of new inhibitors or activators of SOCE and TRPV1.
-
Dissecting Calcium Crosstalk: The compound can be employed to investigate the interplay between Ca²⁺ release from intracellular stores and Ca²⁺ influx across the plasma membrane.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Effect of this compound on Capsaicin- and KCl-Evoked Calcium Transients in Mouse Dorsal Root Ganglion (DRG) Neurons
| Treatment | Agonist | Measured Parameter | Effect | Significance (p-value) |
| This compound (10 µM) | Capsaicin (250 nM) | Peak Fluorescence Intensity | Increased | < 0.0001 |
| This compound (10 µM) | KCl (60 mM) | Peak Fluorescence Intensity | Decreased | < 0.05 |
| This compound (10 µM) | KCl (60 mM) | Area Under the Curve (AUC) | Decreased | < 0.01 |
Data adapted from Hough et al., 2023.[6][7][8]
Table 2: Receptor Binding Affinity of this compound
| Receptor/Transporter | Concentration | Percent Inhibition |
| Dopamine Transporter (DAT) | 10 µM | High |
| Kappa Opioid Receptor (KOR) | 10 µM | High |
| Sigma-1 Receptor | 10 µM | High |
| Sigma-2 Receptor (TMEM97) | 10 µM | High |
Qualitative "High" affinity as reported by Hough et al., 2023, based on a screening panel.[2][3][4][5]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on calcium signaling pathways.
Protocol 1: Measurement of this compound's Effect on Store-Operated Calcium Entry (SOCE) in Cultured Sensory Neurons
Objective: To determine the effect of this compound on SOCE in cultured dorsal root ganglion (DRG) neurons using a fluorescent calcium indicator.
Materials:
-
Primary DRG neurons cultured on glass coverslips
-
Calcium imaging indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP6f)
-
Extracellular Recording Solution (ERS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Ca²⁺-free ERS: ERS with CaCl₂ omitted and 1 mM EGTA added
-
Thapsigargin (B1683126) (SERCA pump inhibitor)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solutions)
-
Fluorescence microscopy setup with a perfusion system
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture primary DRG neurons on coverslips suitable for microscopy.
-
If using Fura-2 AM, incubate the cells with 2-5 µM Fura-2 AM in ERS for 30-45 minutes at 37°C. Wash the cells with ERS for 20-30 minutes to allow for de-esterification of the dye.
-
If using genetically encoded indicators, ensure expression in the DRG neurons.
-
-
Microscopy Setup:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with ERS.
-
-
Baseline Recording:
-
Begin recording the fluorescence intensity of the calcium indicator. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. For GCaMP6f, use appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 510-540 nm emission).
-
Establish a stable baseline fluorescence for at least 2 minutes.
-
-
Depletion of Intracellular Calcium Stores:
-
Switch the perfusion to Ca²⁺-free ERS containing 1 µM thapsigargin to deplete intracellular Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺ as it leaks from the ER, followed by a return to baseline.
-
-
Application of this compound:
-
After the thapsigargin-induced transient has returned to baseline, switch the perfusion to Ca²⁺-free ERS containing 1 µM thapsigargin and the desired concentration of this compound (e.g., 10 µM). Incubate for 5-10 minutes. For control experiments, use a vehicle (DMSO) control.
-
-
Induction of SOCE:
-
Switch the perfusion back to ERS (containing 2 mM CaCl₂) while still in the presence of thapsigargin and this compound (or vehicle). This reintroduction of extracellular Ca²⁺ will trigger SOCE.
-
-
Data Analysis:
-
Measure the peak amplitude and the rate of the rise in the calcium signal upon re-addition of extracellular Ca²⁺.
-
Compare the SOCE response in this compound-treated cells to that in vehicle-treated control cells.
-
Protocol 2: Evaluation of this compound's Effect on TRPV1-Mediated Calcium Influx
Objective: To assess the modulatory effect of this compound on capsaicin-induced Ca²⁺ influx in cultured DRG neurons.
Materials:
-
Primary DRG neurons cultured on glass coverslips
-
Calcium imaging indicator (as in Protocol 1)
-
Extracellular Recording Solution (ERS)
-
Capsaicin
-
This compound
-
Fluorescence microscopy setup with a perfusion system
Procedure:
-
Cell Preparation and Dye Loading:
-
Follow the same procedure as in Protocol 1.
-
-
Microscopy Setup:
-
Mount the coverslip and perfuse with ERS as in Protocol 1.
-
-
Baseline Recording:
-
Establish a stable baseline fluorescence for at least 2 minutes.
-
-
Pre-incubation with this compound:
-
Perfuse the cells with ERS containing the desired concentration of this compound (e.g., 10 µM) or vehicle for 5-10 minutes.
-
-
Stimulation with Capsaicin:
-
While continuing to perfuse with the this compound or vehicle solution, apply a sub-maximal concentration of capsaicin (e.g., 250 nM) in the same solution.
-
Record the resulting Ca²⁺ transient.
-
-
Washout and Recovery:
-
Wash the cells with ERS to remove capsaicin and this compound/vehicle and allow the Ca²⁺ signal to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude and area under the curve (AUC) of the capsaicin-induced Ca²⁺ transient.
-
Compare the response in this compound-treated cells to that in vehicle-treated cells.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's action on calcium signaling pathways.
Experimental Workflow for SOCE Measurement
Caption: Experimental workflow for measuring the effect of this compound on SOCE.
References
- 1. In vivo calcium imaging of the L4 sensory ganglion in mice [protocols.io]
- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. forum.painresearcher.net [forum.painresearcher.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Barbamide Activity
These application notes provide detailed protocols for cell-based assays to measure the biological activity of barbamide (B1252183), a marine cyanobacterial metabolite. The document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula. It was first identified for its potent molluscicidal activity. Subsequent research has revealed that this compound interacts with several molecular targets in mammalian cells, including sigma and opioid receptors, and can modulate cellular calcium signaling. While it displays affinity for these receptors, studies have shown that this compound has minimal cytotoxic effects on a range of human cancer and non-cancerous cell lines.[1][2][3][4][5][6] This profile makes it an interesting compound for further investigation as a potential modulator of specific signaling pathways without causing general cell death.
Data Presentation
The following tables summarize the quantitative data on this compound's activity from cell-based assays.
Table 1: Cytotoxicity of this compound on Human Cell Lines
This table summarizes the effect of this compound on the viability of various human cell lines as determined by the MTT assay after 72 hours of treatment. Data indicates that this compound does not significantly decrease cell viability at concentrations up to 100 µM.[2][3]
| Cell Line | Cell Type | Effect on Viability (at 100 µM this compound) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Minimal |
| BT-549 | Triple-Negative Breast Cancer | Minimal |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Minimal |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Minimal |
Table 2: Receptor Binding Affinity of this compound
This table presents the binding affinity of this compound for various receptors, as determined by radioligand binding assays. The affinity is expressed as the inhibitor constant (Ki).[2]
| Receptor | Ki (nM) |
| Kappa Opioid Receptor (KOR) | 79.14 |
| Sigma-1 Receptor | 2256 |
| Sigma-2 Receptor (TMEM97) | 2640 |
| Dopamine D3 Receptor (D3R) | 446 |
| Dopamine Transporter (DAT) | 3100 |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to characterize the activity of this compound.
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8][9][10]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, and 100 µM).[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble formazan (B1609692) crystals.[2][8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Receptor Binding Assay (Competitive Binding)
This protocol describes a general competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., Kappa Opioid Receptor or Sigma Receptors).[11]
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor (e.g., [³H]-U-69,593 for KOR, [³H]-(+)-pentazocine for Sigma-1, [³H]-DTG for Sigma-2)[11]
-
This compound stock solution
-
Assay buffer (specific to the receptor)
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding inhibitor, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific receptor-ligand interaction (e.g., room temperature for 1-2 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Store-Operated Calcium Entry (SOCE)
This protocol is for measuring changes in intracellular calcium concentration in response to this compound, particularly its effect on store-operated calcium entry.[12]
Materials:
-
Cells of interest (e.g., sensory neurons or a relevant cell line)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or GCaMP6f)[6]
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺)
-
Calcium-containing buffer (e.g., HBSS with Ca²⁺)
-
Thapsigargin (B1683126) (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase)
-
This compound stock solution
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Protocol:
-
Cell Loading with Calcium Indicator:
-
Plate cells on a 96-well black-walled, clear-bottom plate or on coverslips for microscopy.
-
Incubate the cells with the fluorescent calcium indicator in a suitable buffer for the recommended time and temperature (e.g., 30-60 minutes at 37°C).
-
Wash the cells with calcium-free buffer to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Add calcium-free buffer to the cells.
-
Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
-
Depletion of Intracellular Calcium Stores:
-
Add thapsigargin to the cells to deplete the endoplasmic reticulum calcium stores. This will cause a transient increase in cytosolic calcium as it is released from the ER.
-
Continue to measure fluorescence.
-
-
This compound Treatment and Calcium Re-addition:
-
After the thapsigargin-induced calcium transient has returned to near baseline, add this compound or vehicle control to the cells and incubate for a few minutes.
-
Add calcium-containing buffer to the wells. The influx of extracellular calcium through store-operated calcium channels will cause a sustained increase in fluorescence.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence signal throughout the experiment.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes, use the change in fluorescence intensity.
-
Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after the addition of extracellular calcium.
-
Compare the SOCE response in this compound-treated cells to that in vehicle-treated cells to determine the effect of this compound.[6]
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Signaling Pathways
Caption: Simplified signaling pathway of the Kappa Opioid Receptor.
Caption: Postulated signaling interactions of the Sigma-2 Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Barbamide: Application Notes and Protocols for Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological applications of barbamide (B1252183), a cyanobacterial metabolite. This document details its known mechanisms of action, presents quantitative data on its receptor affinities and cellular effects, and provides detailed protocols for key in vitro experiments.
Introduction
This compound is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula. While initially identified for its molluscicidal activity, recent research has unveiled its potential as a modulator of neuronal activity.[1][2] this compound has been shown to interact with several central nervous system (CNS) receptors and transporters, and to modulate calcium signaling in sensory neurons, making it a valuable tool for neuropharmacology research and a potential starting point for drug discovery.[1][3][4] This document summarizes the current understanding of this compound's neuropharmacological profile and provides practical guidance for its use in a research setting.
Mechanism of Action and Receptor Profile
This compound exhibits affinity for a range of CNS receptors and transporters, as determined by radioligand binding assays.[1][3][4] While it does not show direct agonist activity on calcium flux on its own, it modulates the activity of other channels and cellular responses.[1][3][4]
Receptor Binding Affinity
This compound has been screened against a panel of CNS receptors, revealing significant affinity for several key targets involved in pain, mood, and other neurological processes. The binding affinities (Ki) are summarized in the table below.
| Receptor/Transporter | Binding Affinity (Ki) [nM] |
| Kappa Opioid Receptor (KOR) | 79.14 |
| Dopamine D3 Receptor (D₃R) | 446 |
| Sigma-1 Receptor | 2256 |
| Sigma-2 Receptor (TMEM97) | 2640 |
| Dopamine Transporter (DAT) | 3100 |
| Table 1: Receptor Binding Affinities of this compound.[1][5] |
Modulation of Neuronal Calcium Signaling
In vitro studies on isolated mouse dorsal root ganglion (DRG) sensory neurons have demonstrated that this compound modulates calcium (Ca²⁺) signaling:
-
Enhancement of TRPV1 Agonist Effects: this compound enhances the Ca²⁺ influx induced by the TRPV1 agonist capsaicin (B1668287).[1][3][4] This suggests a sensitizing effect on these nociceptive neurons.
-
Potentiation of Store-Operated Calcium Entry (SOCE): Following the depletion of intracellular calcium stores with the SERCA inhibitor thapsigargin (B1683126), this compound enhances the subsequent SOCE response.[1][3][4]
The proposed mechanism for these effects involves the interaction of this compound with sigma receptors, potentially leading to a rearrangement of membrane cholesterol and an overall enhancement of cellular excitability.[1]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the neuropharmacological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 5% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Plate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in DMEM with 5% FBS. A typical concentration range is 0.1 µM to 100 µM.[1] Include a vehicle-only control.
-
Remove the old medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3 hours.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) |
| 0.1 | (Insert Data) |
| 0.3 | (Insert Data) |
| 1 | (Insert Data) |
| 3 | (Insert Data) |
| 10 | (Insert Data) |
| 30 | (Insert Data) |
| 100 | (Insert Data) |
| Table 2: Example Data Table for this compound Cytotoxicity.[1][5] |
Calcium Imaging in Primary Sensory Neurons
This protocol describes how to measure changes in intracellular calcium in response to this compound and other compounds in cultured mouse DRG neurons.
Materials:
-
Primary mouse DRG neurons expressing a genetically encoded calcium indicator (e.g., GCaMP6f)
-
Extracellular recording solution (ERS)
-
Calcium-free ERS
-
This compound (10 µM) or vehicle (0.1% DMSO in ERS)[1]
-
Capsaicin solution
-
Thapsigargin (2 µM)[1]
-
Potassium chloride (KCl) solution (60 mM)[1]
-
Fluorescence microscope with a calcium imaging system
Procedure for Capsaicin Response:
-
Plate DRG neurons on coverslips and culture them.
-
Mount the coverslip in a recording chamber and perfuse with ERS.
-
Record a baseline fluorescence for 1 minute.
-
Apply this compound or vehicle for a specified period.
-
Apply the TRPV1 agonist capsaicin and record the change in fluorescence.
-
At the end of the experiment, apply a high concentration of KCl to depolarize all neurons and elicit a maximal calcium response, which can be used for normalization.
Procedure for Store-Operated Calcium Entry (SOCE):
-
Perfuse cells with ERS for 1 minute.[1]
-
Switch to Ca²⁺-free ERS for 2 minutes to remove extracellular calcium.[1]
-
Apply this compound (10 µM) or vehicle in combination with thapsigargin (2 µM) in Ca²⁺-free ERS for 1 minute.[1]
-
Stop the flow and incubate for 3 minutes.[1]
-
Reintroduce ERS (containing Ca²⁺) for 2 minutes and record the influx of calcium.[1]
-
Apply KCl (60 mM) for 1 minute to assess cell viability.[1]
Data Presentation:
| Treatment | Peak Fluorescence Intensity (ΔF/F₀) | Area Under the Curve (AUC) |
| Vehicle + Capsaicin | (Insert Data) | (Insert Data) |
| This compound + Capsaicin | (Insert Data) | (Insert Data) |
| Vehicle + Thapsigargin (SOCE) | (Insert Data) | (Insert Data) |
| This compound + Thapsigargin (SOCE) | (Insert Data) | (Insert Data) |
| Table 3: Example Data Table for Calcium Imaging Experiments.[1][6] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's effect on sensory neurons and the experimental workflow for studying its impact on SOCE.
Caption: Proposed signaling pathway of this compound in sensory neurons.
Caption: Experimental workflow for studying Store-Operated Calcium Entry (SOCE).
Conclusion
This compound is a promising pharmacological tool for investigating the roles of the kappa opioid, dopamine, and sigma receptor systems in neuronal function. Its ability to modulate calcium signaling in sensory neurons suggests its potential utility in pain research. The protocols and data presented here provide a foundation for researchers to explore the neuropharmacological properties of this compound and its analogs in various experimental models. While its current profile may not be ideal for direct therapeutic use, its unique activity and small molecular size make it an interesting lead compound for future drug development.[1]
References
- 1. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons [mdpi.com]
- 6. researchgate.net [researchgate.net]
Barbamide: A Promising Scaffold for CNS-Targeted Drug Discovery
Application Note
Introduction
Barbamide (B1252183) is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula.[1] Originally recognized for its molluscicidal activity, recent research has unveiled its potential as a lead compound for drug discovery, particularly for targets within the central nervous system (CNS).[2][3] This document provides a summary of this compound's biological activities, detailed protocols for key experimental assays, and visual representations of its proposed signaling pathways and experimental workflows. Its unique structure, featuring a trichloromethyl group, and its affinity for multiple CNS receptors make it an intriguing starting point for medicinal chemistry campaigns.[1][2]
Biological Activity
This compound has demonstrated affinity for a range of CNS receptors, highlighting its potential for development into therapies for neurological and psychiatric disorders. Notably, it displays limited cytotoxicity against mammalian cell lines, a favorable characteristic for a drug lead.[2][4]
Receptor Binding Affinity
A key aspect of this compound's potential is its ability to bind to several receptors known to be involved in pain, neurodegeneration, and other CNS processes.[2][5] The binding affinities (Ki) for various receptors are summarized in the table below.
| Receptor Target | Binding Affinity (Ki) (nM) |
| Kappa Opioid Receptor (KOR) | 79.14 |
| Sigma-1 Receptor | 2256 |
| Sigma-2 Receptor (TMEM97) | 2640 |
| Dopamine D3 Receptor (D3R) | 446 |
| Dopamine Transporter (DAT) | 3100 |
Table 1: Receptor Binding Affinities of this compound.[4][6]
Cytotoxicity Profile
Studies have shown that this compound exhibits minimal toxicity in mammalian cell lines, including breast cancer and non-cancerous cell lines, even at concentrations required for receptor activation.[2][7] This low cytotoxicity suggests a favorable safety profile for a potential drug candidate.[4]
| Cell Line | Description | Observed Cytotoxicity |
| MDA-MB-231 | Triple-Negative Breast Cancer | No significant decrease in cell viability |
| BT-549 | Triple-Negative Breast Cancer | No significant decrease in cell viability |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | No significant decrease in cell viability |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | No significant decrease in cell viability |
Table 2: Summary of this compound's Cytotoxicity.[2][7][8]
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is not fully elucidated, but it is known to modulate intracellular calcium signaling.[2][5] It has been observed to enhance the effects of the TRPV1 agonist capsaicin (B1668287) and to augment store-operated calcium entry (SOCE) in sensory neurons.[2][3][5] This activity is hypothesized to be mediated through its interaction with the sigma-2/TMEM97 receptor, potentially leading to a rearrangement of cholesterol in the cell membrane and thereby influencing the function of ion channels like TRPV1.[2]
Experimental Protocols
The following are detailed protocols for key assays used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of mammalian cells.[8]
Workflow:
Materials:
-
Mammalian cells of interest (e.g., HEK-293, MDA-MB-231)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound for specific receptors.
Workflow:
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a known unlabeled ligand for the receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the Ki value using competitive binding analysis software.
Intracellular Calcium Flux Assay (Fura-2 AM)
This protocol is used to measure changes in intracellular calcium concentration in response to this compound and other stimuli.[9][10][11][12]
Workflow:
Materials:
-
Sensory neurons or other relevant cell types
-
Glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Capsaicin or other stimuli
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Establish a baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound to the cells and record any changes in the fluorescence ratio.
-
Subsequently, add other stimuli (e.g., capsaicin) to assess the modulatory effect of this compound.
-
Calculate the 340/380 nm fluorescence ratio over time to determine the relative changes in intracellular calcium concentration.
Conclusion
This compound represents a valuable starting point for the development of novel CNS-targeted therapeutics. Its multi-target affinity and favorable safety profile make it an attractive scaffold for medicinal chemistry optimization. The protocols and information provided herein offer a foundation for researchers to further explore the pharmacological potential of this compound and its analogs.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Functional Impact of Barbamide on Neuronal Calcium Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbamide (B1252183), a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, has been identified as a modulator of calcium flux in sensory neurons.[1] While this compound itself does not directly elicit calcium influx, it significantly enhances calcium transients induced by the TRPV1 agonist capsaicin (B1668287) and potentiates store-operated calcium entry (SOCE).[1][2][3] These findings suggest that this compound acts as a modulator of key calcium signaling pathways in neurons, rather than a direct channel agonist.
Initial receptor screening has revealed that this compound exhibits binding affinity for several membrane-bound receptors, including the kappa opioid receptor, sigma-1 receptor, and sigma-2 receptor (TMEM97).[1][3] The modulatory effects of this compound on neuronal calcium signaling are hypothesized to be mediated through these interactions, particularly via the sigma receptors which are known to influence TRPV1 channels and calcium homeostasis.[4]
These application notes provide a summary of the quantitative effects of this compound on neuronal calcium flux and detailed protocols for replicating the key experiments in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data on the functional impact of this compound on calcium flux in primary mouse dorsal root ganglion (DRG) neurons.
Table 1: Effect of this compound on Capsaicin-Induced and KCl-Induced Calcium Transients in Mouse DRG Neurons [3][5]
| Treatment Group | Agonist | Measured Parameter | Result | Statistical Significance |
| Vehicle | Capsaicin (200 nM) | Peak Fluorescence Intensity (ΔF/F₀) | Baseline response | N/A |
| This compound (10 µM) | Capsaicin (200 nM) | Peak Fluorescence Intensity (ΔF/F₀) | Significantly increased | p < 0.0001 |
| Vehicle | KCl | Peak Fluorescence Intensity (ΔF/F₀) | Baseline response | N/A |
| This compound (10 µM) | KCl | Peak Fluorescence Intensity (ΔF/F₀) | Diminished | Not specified |
| Vehicle | KCl | Area Under the Curve (AUC) | Baseline response | N/A |
| This compound (10 µM) | KCl | Area Under the Curve (AUC) | Diminished | Not specified |
Table 2: Effect of this compound on Store-Operated Calcium Entry (SOCE) in Mouse DRG Neurons [4]
| Treatment Group | Measured Parameter | Result | Statistical Significance |
| Vehicle + Thapsigargin | Maximum Fluorescence Intensity (SOCE) | Baseline response | N/A |
| This compound (10 µM) + Thapsigargin | Maximum Fluorescence Intensity (SOCE) | Significantly increased | p < 0.0001 |
| Vehicle + Thapsigargin | Overall Calcium Flux (AUC) | Baseline response | N/A |
| This compound (10 µM) + Thapsigargin | Overall Calcium Flux (AUC) | Significantly increased | p < 0.0001 |
Table 3: Receptor Binding Affinity of this compound [3]
| Receptor Target | Binding Affinity (Ki) |
| Kappa Opioid Receptor (KOR) | 79.14 nM |
| Sigma-1 Receptor | 2256 nM |
| Sigma-2 Receptor (TMEM97) | 2640 nM |
| Dopamine D3 Receptor (D₃R) | 446 nM |
| Dopamine Transporter (DAT) | 3100 nM |
Signaling Pathway
The current hypothesis for this compound's mechanism of action involves its interaction with sigma receptors, which in turn modulates the activity of calcium channels and the machinery involved in store-operated calcium entry.
References
- 1. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Barbamide Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of Barbamide (B1252183). This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound presents several key challenges:
-
Construction of the trichloromethyl group: Introducing the CCl₃ moiety with the correct stereochemistry is a significant hurdle.
-
Formation of the thiazole (B1198619) ring: Synthesis of the substituted thiazole, a core component of the dolaphenine fragment, requires careful control of reaction conditions.
-
Stereochemical control: The molecule contains multiple stereocenters, and maintaining their integrity throughout the synthesis is crucial. A key challenge is the potential for epimerization at the C-7 position during the final steps of the synthesis.[1]
-
Formation of the (E)-enol ether: The creation of the methyl enol ether with the desired (E)-geometry can be problematic and may lead to the formation of diastereomers.[1]
Q2: What is the general synthetic strategy for this compound?
The most cited approach is a convergent synthesis, which involves the preparation of two key fragments that are later coupled. This strategy was first reported by Willis and Gerwick. The main fragments are:
-
(S)-3-trichloromethylbutanoyl chloride
-
N-methyl-(S)-dolaphenine
These fragments are coupled, and subsequent reactions form the final this compound structure.[2][3]
Troubleshooting Guides
Synthesis of (S)-3-trichloromethylbutanoyl chloride
Problem: Low yield or racemization during the synthesis of the trichloromethylbutanoyl chloride fragment.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | Ensure complete conversion of the starting material by monitoring the reaction by TLC or NMR. Reaction times may need to be extended, or a slight excess of the chlorinating agent may be required. |
| Side reactions | Over-chlorination can be an issue. Control the stoichiometry of the chlorinating agent and the reaction temperature carefully. |
| Racemization | The stereocenter can be sensitive to harsh reaction conditions. Use mild bases and keep reaction temperatures low where possible. Chiral auxiliaries can be employed to enhance stereocontrol. |
| Purification difficulties | The product can be volatile or prone to decomposition on silica (B1680970) gel. Consider purification by distillation under reduced pressure or using a less acidic stationary phase for chromatography. |
Experimental Protocol: Synthesis of (S)-trichloromethylbutanoic acid (Precursor to the acid chloride)
A published method involves the hydrolytic cleavage of a chiral auxiliary-attached precursor.
-
Reaction Setup: Dissolve the N-acyl derivative in a suitable solvent system (e.g., a mixture of THF and water).
-
Hydrolysis: Add lithium hydroxide (B78521) and hydrogen peroxide to the solution. Maintain the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess peroxide with a reducing agent (e.g., sodium sulfite). Acidify the mixture and extract the product with an organic solvent.
-
Purification: The crude acid can be purified by crystallization or column chromatography. The chiral auxiliary can often be recovered.[1]
Synthesis of N-methyl-(S)-dolaphenine
Problem: Low yield or epimerization during the synthesis of the N-methyl-(S)-dolaphenine fragment.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Thiazole ring formation issues | The Hantzsch thiazole synthesis is commonly used. Ensure the purity of the starting materials (α-haloketone and thioamide). The reaction can be sensitive to pH; neutral conditions typically favor the desired product. |
| Epimerization at the phenylalanine stereocenter | The stereocenter of the phenylalanine moiety can be prone to racemization, especially under harsh basic or acidic conditions. A stereoretentive synthesis has been developed that installs the thioester functionality before thiazoline (B8809763) formation to minimize loss of stereochemical integrity. |
| N-methylation difficulties | Methylation of the secondary amine can be challenging. Use a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) and a non-nucleophilic base. Monitor the reaction carefully to avoid over-methylation. |
Experimental Protocol: Biomimetic Synthesis of Cbz-(S)-Dolaphenine
This stereoretentive method provides a high yield of the desired product.
-
Thioesterification: Prepare the thioester precursor to avoid epimerization that can occur during thioesterification of the thiazoline acid.
-
Thiazoline formation: Cyclize the thioester-containing dipeptide to form the thiazoline ring.
-
Oxidative Decarbonylation: Employ a nickel(0)-catalyzed decarbonylation of the thioester to form the desired dolaphenine. This method has been shown to be highly stereoretentive.[4]
Coupling of Fragments and Final Steps
Problem: Formation of a diastereomeric mixture of this compound and 7-epi-barbamide.
Cause: Epimerization at the C-7 position occurs under the basic conditions used for the formation of the (E)-enol ether.[1]
Solutions and Troubleshooting:
-
Reaction Conditions: The original synthesis reports the use of sodium hydride and dimethyl sulfate (B86663) in the presence of HMPA, which leads to a 1:1 mixture of diastereomers.[1] Experiment with milder bases or different methylating agents to potentially reduce the extent of epimerization.
-
Purification: The diastereomers can be separated by High-Performance Liquid Chromatography (HPLC). The original report indicates that the two compounds are readily separable by this method.[1]
HPLC Purification Data for this compound Diastereomers
| Compound | Relative Polarity |
| This compound | Less polar |
| 7-epi-barbamide | More polar |
Note: Specific HPLC conditions (column, mobile phase, flow rate) would need to be optimized for your specific system.
Visualizations
Caption: Convergent total synthesis workflow for this compound.
Caption: Troubleshooting logic for C-7 epimerization in this compound synthesis.
References
- 1. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of the marine natural product this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC [pmc.ncbi.nlm.nih.gov]
Barbamide In Vitro Stability: Technical Support Center
Welcome to the technical support center for barbamide (B1252183). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in in vitro assays?
This compound is a chlorinated lipopeptide natural product isolated from the marine cyanobacterium Lyngbya majuscula.[1] As a bioactive compound, its chemical integrity is crucial for obtaining accurate and reproducible experimental results. Degradation of this compound can lead to a loss of activity or the formation of new compounds with different biological profiles, potentially causing misleading interpretations of experimental data.
Q2: What are the primary factors that can affect this compound's stability in a typical cell culture experiment?
Several factors can influence the stability of peptide-like molecules such as this compound in in vitro settings. These include:
-
pH of the culture medium: Extreme pH values can catalyze hydrolysis of amide bonds within the peptide structure.[2][3]
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.[4]
-
Light exposure: Some molecules are photosensitive and can degrade upon exposure to light.[4]
-
Presence of enzymes: Cell culture media supplemented with serum may contain enzymes that can metabolize or degrade this compound.
-
Reactive oxygen species (ROS): The cellular environment and some media components can generate ROS, which may lead to oxidation of susceptible residues.[2][5]
Q3: I'm observing inconsistent or lower-than-expected activity of this compound in my experiments. Could this be a stability issue?
Yes, inconsistent or reduced biological activity is a common indicator of compound degradation.[4] If you are experiencing such issues, it is advisable to assess the stability of this compound under your specific experimental conditions. This can involve preparing fresh stock solutions, minimizing freeze-thaw cycles, and protecting the compound from light.[4]
Q4: How can I determine if this compound is degrading in my cell culture medium?
A stability study can be conducted to quantify the concentration of this compound over time in your specific cell culture medium.[4] This typically involves incubating this compound in the medium under your experimental conditions (e.g., 37°C, 5% CO₂) and collecting aliquots at different time points. The concentration of this compound in these aliquots can then be measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[2][6][7]
Q5: What are the best practices for storing and handling this compound to ensure its stability?
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage of solid compound: Store in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Stock solutions: Prepare concentrated stock solutions in a suitable, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Working solutions: Prepare fresh working solutions from the stock solution immediately before each experiment.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential issues related to this compound stability in your in vitro experiments.
| Problem | Possible Cause | Recommended Solutions |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock solution or cell culture medium. | • Prepare fresh stock solutions of this compound. • Minimize freeze-thaw cycles by using small aliquots of the stock solution. • Conduct a stability study to determine the half-life of this compound in your specific cell culture medium. • Add this compound to the culture medium immediately before starting the experiment. |
| Precipitation of this compound in aqueous media | Poor solubility of this compound in the culture medium. | • Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your cell line and does not exceed recommended limits (typically <0.5%). • Prepare an intermediate dilution in a serum-containing medium before adding to the final culture. |
| Changes in media color or pH after adding this compound | This is less likely to be a direct effect of this compound itself and may indicate a secondary issue such as contamination. | • Visually inspect the culture for signs of microbial contamination. • Ensure the solvent used for the this compound stock solution is not affecting the pH of the medium. |
Data Presentation
| Degradation Pathway | Description | Influencing Factors | Potentially Susceptible Sites in this compound |
| Hydrolysis | Cleavage of peptide bonds by water.[2] | pH (acidic or alkaline), temperature.[2] | Amide bonds in the peptide backbone. |
| Deamidation | Removal of an amide group, typically from asparagine or glutamine residues.[2] | pH (neutral to alkaline), temperature, adjacent amino acid sequence.[8] | Not directly applicable as this compound does not contain Asn or Gln, but hydrolysis of other amide-containing side chains could occur. |
| Oxidation | Reaction with oxygen or reactive oxygen species.[2] | Presence of oxidizing agents, light, metal ions. | The thiazole (B1198619) ring and other electron-rich moieties. |
| Racemization | Conversion of an L-amino acid to a D-amino acid.[2] | pH (alkaline), temperature.[2] | Chiral centers of the amino acid residues. |
| β-Elimination | Cleavage of peptide bonds under alkaline conditions.[2] | High pH. | Cysteine, serine, and other residues with susceptible side chains. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add the this compound stock solution to the desired cell culture medium (e.g., DMEM with 10% FBS) to achieve the final working concentration to be used in experiments. Ensure the final solvent concentration is minimal.
-
-
Incubation:
-
Incubate the this compound-containing medium under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare a control sample of the same medium without this compound.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the this compound-containing medium and the control medium.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): Separate this compound from potential degradation products and quantify its peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more specific detection and quantification of this compound and identification of degradation products.
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of this compound in the medium under the tested conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability in vitro.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. Biosynthetically-Intriguing Chlorinated Lipophilic Metabolites from Geographically Distant Tropical Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Overcoming Poor Solubility of Barbamide in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of barbamide (B1252183).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] Its structure includes a unique trichloromethyl group.[2] Like many lipophilic natural products, this compound is expected to have low solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experiments, affecting its bioavailability and therapeutic efficacy.[3]
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when a concentrated stock solution of a hydrophobic compound, likely prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent disperses, and if the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.
Q3: What are the initial steps I can take to improve the solubility of this compound for my cell-based assays?
A3: For initial cell-based assays, using a co-solvent system is often the simplest approach. Prepare a high-concentration stock solution of this compound in a water-miscible, cell-compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][5] When diluting into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize solvent-induced cytotoxicity. It is crucial to run a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q4: Can pH adjustment be used to solubilize this compound?
A4: Adjusting the pH is a common technique for ionizable compounds.[4][6] However, the structure of this compound does not contain readily ionizable acidic or basic functional groups. Therefore, pH adjustment is unlikely to significantly improve its aqueous solubility.
Q5: Are there more advanced methods to improve this compound's solubility for in vivo studies?
A5: Yes, for applications requiring higher concentrations or for in vivo administration, several advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and the preparation of solid dispersions.[7][8][9][10] These techniques can enhance solubility and improve bioavailability.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration exceeds its aqueous solubility limit. | Decrease the final concentration of this compound in the aqueous solution. | A clear solution with no visible precipitate. |
| The organic solvent from the stock solution is not sufficient to maintain solubility upon dilution. | Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Note: Be mindful of the solvent's tolerance in your experimental system.[4] | Improved solubility, but requires careful validation of solvent effects. |
| The buffer composition is affecting solubility (e.g., "salting out"). | Test different buffer systems or reduce the ionic strength of the buffer if possible. | This compound remains in solution in a compatible buffer system. |
Issue 2: Low Bioavailability or Inconsistent Results in In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution and absorption of this compound after administration. | Employ advanced formulation strategies such as lipid-based formulations (e.g., SEDDS) or solid dispersions to improve absorption.[9][10] | Enhanced bioavailability and more consistent therapeutic effects. |
| Rapid metabolism or clearance of the solubilized this compound. | While not directly a solubility issue, consider co-administration with metabolic inhibitors if the metabolic pathway is known, or modify the this compound structure to improve its pharmacokinetic profile. | Increased plasma concentration and duration of action. |
| The formulation itself is causing adverse effects. | Conduct toxicity studies of the formulation vehicle alone to ensure it is well-tolerated at the intended dose. | A safe and effective drug delivery system. |
Experimental Protocols
Protocol 1: Solubilization of this compound using Co-solvents
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or a PEG 300/ethanol mixture). For example, to prepare a 10 mM stock solution of this compound (MW ~461.8 g/mol ), dissolve 4.62 mg in 1 mL of DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended for stability.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution in the same organic solvent to create intermediate concentrations if needed.
-
To prepare the final working solution, add the stock or intermediate solution to the aqueous buffer or cell culture medium dropwise while gently vortexing.
-
Ensure the final concentration of the organic co-solvent is as low as possible and is kept consistent across all experimental and control groups.[4]
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Selection of Cyclodextrin:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of hydrophobic drugs.[7]
-
-
Kneading Method:
-
Prepare a paste of HP-β-CD with a small amount of water or a water-ethanol mixture.
-
Add the this compound powder to the paste and knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting mixture under vacuum to obtain a solid powder of the inclusion complex.[7]
-
-
Solubility Assessment:
-
Determine the solubility of the prepared this compound-cyclodextrin complex in the desired aqueous medium and compare it to the solubility of this compound alone.
-
Data Presentation
Table 1: Common Co-solvents for Increasing Solubility of Hydrophobic Compounds
| Co-solvent | Typical Concentration Range in Final Solution | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% | High solubilizing capacity for many compounds.[4] | Can be toxic to cells at higher concentrations. |
| Ethanol | 1% - 5% | Biologically acceptable at low concentrations. | Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol 300 (PEG 300) | 5% - 20% | Low toxicity. | Can be viscous and may affect some biological assays. |
| Propylene Glycol | 5% - 20% | Good safety profile. | May have osmotic effects. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Application |
| Co-solvency | Reduces interfacial tension between solute and solvent.[11] | 2 - 500 | In vitro assays, parenteral formulations |
| Cyclodextrin Complexation | Forms a host-guest complex, encapsulating the hydrophobic drug.[7] | 10 - 1000 | Oral and parenteral formulations |
| Micellar Solubilization (Surfactants) | Incorporates the drug into micelles.[12] | 10 - 10,000 | Oral and parenteral formulations |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in a solid state.[9] | 5 - 500 | Oral solid dosage forms |
| pH Adjustment | Ionizes the drug to increase its interaction with water.[6] | Varies greatly | Formulations of ionizable drugs |
Visualizations
Caption: Workflow for selecting a this compound solubilization strategy.
Recent studies have shown that this compound has an affinity for sigma-2/TMEM97 receptors and can enhance store-operated calcium entry (SOCE).[5][13] The following diagram illustrates a potential signaling pathway modulation by this compound.
Caption: Postulated signaling pathway modulation by this compound.
References
- 1. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. wjbphs.com [wjbphs.com]
- 5. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japer.in [japer.in]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Barbamide Cell-Based Assay Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing barbamide (B1252183) in cell-based assays. The information is tailored for scientists and drug development professionals to help optimize experimental conditions and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula.[1] Initially recognized for its molluscicidal properties, recent studies have revealed its activity in mammalian cells.[1][2] this compound has been shown to have a low toxicity profile in mammalian cell cultures.[3][4] Its primary mechanism of action involves the modulation of intracellular calcium signaling, specifically by enhancing store-operated calcium entry (SOCE).[3][4] this compound also exhibits binding affinity for several receptors, including the kappa opioid receptor and sigma receptors (sigma-1 and sigma-2/TMEM97).[3][5]
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: Based on available data, this compound has been tested at concentrations up to 100 µM in various cell lines with minimal impact on cell viability.[6] The effective concentration will depend on the specific cell type and the assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] This stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the cell culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Is this compound stable in cell culture media?
A4: While specific long-term stability data for this compound in various cell culture media is not extensively published, it is a common practice to prepare fresh working solutions from a frozen DMSO stock for each experiment to ensure consistent activity. The stability of compounds in aqueous solutions can be influenced by factors such as pH and temperature.[8]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cytotoxicity Results
Question: I am observing unexpected cytotoxicity or high variability in my cell viability assays (e.g., MTT, XTT). What could be the cause?
Answer:
Several factors could contribute to these issues. Follow this troubleshooting guide to identify the potential cause:
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final DMSO concentration in your wells is non-toxic to your specific cell line (typically <0.5%). Perform a DMSO toxicity control curve.[7] |
| This compound Precipitation | Visually inspect the wells under a microscope for any precipitate after adding this compound. Poor solubility can lead to inconsistent results.[7] To improve solubility, ensure thorough mixing when diluting the DMSO stock into the media. |
| Interference with Assay Reagent | Some compounds can directly react with tetrazolium salts like MTT, leading to a false positive or negative signal. To check for this, incubate this compound in cell-free media with the assay reagent and measure the absorbance.[9] |
| Off-Target Effects | This compound has known affinities for sigma and kappa opioid receptors.[3] These interactions could potentially influence cell signaling pathways related to proliferation and survival in certain cell types, leading to unexpected results.[10] Consider using antagonists for these receptors to see if the observed effect is mitigated. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to high variability. Ensure you have an optimized and consistent cell seeding density. |
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
Issue 2: No Effect or Poor Signal in Calcium Flux Assays
Question: I am not observing the expected enhancement of store-operated calcium entry (SOCE) with this compound. What are the possible reasons?
Answer:
Calcium flux assays can be sensitive to various experimental parameters. Consider the following points:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The effect of this compound on SOCE may be concentration-dependent. Perform a dose-response curve to find the optimal concentration for your cell line. |
| Cell Health and Confluency | Ensure cells are healthy and at an appropriate confluency (typically 70-80%) for the assay. Over-confluent or unhealthy cells may not respond optimally.[3] |
| Dye Loading and De-esterification | Inefficient loading of the calcium indicator dye (e.g., Fura-2 AM) or incomplete de-esterification will result in a poor signal. Optimize dye concentration and incubation times.[3][4] |
| Incomplete Store Depletion | Ensure that the concentration of the SERCA inhibitor (e.g., thapsigargin) is sufficient to fully deplete the endoplasmic reticulum calcium stores.[3] |
| Instrumentation Settings | Verify that the fluorescence microscope or plate reader settings (excitation/emission wavelengths, exposure time, etc.) are correctly configured for the specific calcium indicator dye being used. |
Diagram: this compound's Putative Signaling Pathway
Caption: this compound enhances store-operated calcium entry.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound
This protocol is a general guideline for assessing the effect of this compound on the viability of a cell line like MDA-MB-231.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
MDA-MB-231 cells
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Diagram: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM
This protocol provides a method to measure the effect of this compound on SOCE in adherent cells.
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ca²⁺-free HBSS (supplemented with 1 mM EGTA)
-
This compound stock solution (10 mM in DMSO)
-
CaCl₂ solution (e.g., 1 M)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips 24-48 hours before the experiment to reach 70-80% confluency.[3]
-
Prepare a Fura-2 AM loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.[3]
-
Wash the cells once with HBSS and then incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[3]
-
Wash the cells twice with HBSS to remove excess dye and incubate for another 30 minutes for complete de-esterification.[3]
-
-
SOCE Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Perfuse the cells with Ca²⁺-free HBSS to establish a baseline fluorescence ratio (F340/F380).[3]
-
To deplete the ER calcium stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBSS.[3]
-
During store depletion, introduce this compound at the desired concentration (or vehicle control) to the perfusion solution.
-
Once the cytosolic Ca²⁺ level returns to a new baseline, reintroduce Ca²⁺ into the extracellular medium by perfusing with HBSS containing CaCl₂.
-
Record the subsequent increase in the F340/F380 ratio, which represents the influx of Ca²⁺ through store-operated channels.[3]
-
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Seeking (and Finding) Biased Ligands of the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting Barbamide binding assay inconsistencies
Welcome to the technical support center for Barbamide binding assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high non-specific binding in our this compound radioligand binding assay. What are the potential causes and solutions?
High non-specific binding (NSB) can obscure your specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination. Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: A common starting point is a concentration at or below the Kd value.[1] - Check Radioligand Purity: Impurities can contribute to high NSB. Ensure radiochemical purity is >90%.[1] - Consider Hydrophobicity: Hydrophobic ligands like this compound may exhibit higher NSB.[1] |
| Receptor/Tissue Preparation | - Reduce Membrane Protein: A typical range for most receptor assays is 100-500 µg of membrane protein.[1] Titrate the amount of cell membrane to optimize the signal-to-noise ratio.[1] - Ensure Proper Homogenization: Thoroughly wash membranes to remove endogenous ligands.[1] |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but ensure the assay reaches equilibrium for specific binding.[1] - Modify Assay Buffer: Include agents like Bovine Serum Albumin (BSA) to reduce non-specific interactions.[1] - Optimize Washing: Increase the volume and/or number of wash steps with ice-cold wash buffer.[2] |
| Filters and Apparatus | - Pre-soak Filters: Use a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[1] - Use Appropriate Labware: Employ non-protein or low-protein binding plates and tubes.[2] |
Q2: We are seeing very low or no specific binding in our assay. What could be the problem?
Low or no specific binding can be due to several factors related to the receptor, the radioligand, or the assay conditions.
Troubleshooting Flowchart for Low/No Specific Binding:
Caption: Troubleshooting logic for low or no specific binding.
Q3: Our results from a fluorescence polarization (FP) assay with a this compound-fluorophore conjugate are inconsistent. What should we check?
Inconsistent FP results can stem from issues with the fluorescent tracer, the protein, or the assay setup.
Key Considerations for FP Assay Optimization:
| Parameter | Recommendation |
| Tracer Purity and Labeling | Ensure the tracer is >90% labeled and purified from free fluorophore to avoid competition and signal dilution. |
| Binder (Receptor) Purity | Use highly purified receptor preparations to minimize light scattering from cellular debris. |
| Tracer Concentration | Select the lowest tracer concentration that provides a good signal-to-noise ratio, ideally below the Kd. |
| Buffer Composition | Minimize intrinsic fluorescence from buffer components. Carrier proteins in the buffer could potentially bind to the tracer. |
| Microplate Selection | Use non-binding microplates to prevent the tracer from adhering to the plastic, which can increase polarization. |
This compound Binding Affinity Data
This compound has been shown to have affinity for several membrane-bound receptors. The following table summarizes the binding affinities (Ki) determined from radioligand binding assays.[3]
| Target Receptor/Transporter | Ki (nM) |
| Kappa Opioid Receptor (KOR) | 79.14 |
| Sigma-1 Receptor | 2256 |
| Sigma-2 Receptor (TMEM97) | 2640 |
| Dopamine D3 Receptor (D3R) | 446 |
| Dopamine Transporter (DAT) | 3100 |
Experimental Protocols
1. General Radioligand Competition Binding Assay for this compound
This protocol is a general guideline based on the methods used by the NIMH Psychoactive Drug Screening Program, where this compound's affinity was determined.[3]
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Receptor Preparation:
-
Assay Buffer:
-
Prepare a suitable buffer with the appropriate pH and ionic strength for the target receptor system.
-
-
Reaction Mixture:
-
In a 96-well plate, combine:
-
Receptor membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of unlabeled this compound (or a reference compound) for competition.
-
For determining non-specific binding, use a high concentration of a known unlabeled ligand.[4]
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[4]
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM at each this compound concentration.
-
Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. This compound Signaling Pathway
This compound has been observed to enhance store-operated calcium entry (SOCE) after the depletion of intracellular calcium stores.[5][6] While the exact mechanism is still under investigation, it is thought to involve sigma receptors.
Caption: Postulated signaling pathway for this compound's effect on calcium entry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Barbamide in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Barbamide (B1252183). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] Originally identified for its molluscicidal activity, in mammalian systems, this compound is now more commonly used as a pharmacological tool to investigate various signaling pathways, particularly in the central nervous system (CNS).[3] It is important to note that this compound does not have a single, highly specific "on-target" in mammalian cells. Instead, it displays affinity for multiple receptors, making it crucial to account for these interactions in your experimental design.[3]
Q2: What are the known off-target interactions of this compound?
A2: this compound has been shown to bind to several receptors and transporters, which can lead to off-target effects. These include the kappa opioid receptor (KOR), sigma-1 and sigma-2 (TMEM97) receptors, the dopamine (B1211576) transporter (DAT), and the dopamine D3 receptor.[3] Additionally, this compound has been observed to enhance the effects of the TRPV1 agonist capsaicin (B1668287) and to augment store-operated calcium entry (SOCE).[3] The varying binding affinities for these targets mean that the concentration of this compound used in an experiment will significantly influence the observed effects.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide addresses common issues encountered during experiments with this compound and provides strategies to mitigate them.
Issue 1: Observed Phenotype is Not Consistent with the Hypothesized On-Target Effect
If the experimental results are unexpected or do not align with the presumed primary mechanism of action, it is highly probable that off-target effects are influencing the outcome.
-
Concentration Optimization: It is critical to determine the minimal effective concentration of this compound for your desired effect. Higher concentrations are more likely to engage off-target receptors.
-
Use of Control Compounds: Employing appropriate controls is essential to differentiate on-target from off-target effects.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Analog Control: Currently, there is no commercially available, confirmed inactive analog of this compound. Related natural compounds like dysidenin (B1248105) have their own biological activities and are not suitable as negative controls. Therefore, relying on other validation methods is crucial.
-
-
Genetic Validation of the Target: The most definitive way to confirm that the observed effect is due to interaction with a specific target is to use genetic knockdown or knockout techniques.
-
siRNA/shRNA Knockdown: Transiently reduce the expression of the putative target protein. If the phenotype induced by this compound is diminished or absent in the knockdown cells, it provides strong evidence for on-target activity.
-
CRISPR/Cas9 Knockout: Generate a cell line where the target gene is permanently knocked out. These cells should be resistant to the effects of this compound if the knocked-out gene is the true target.
-
Issue 2: High Variability in Experimental Replicates
Inconsistent results between experiments can be due to a number of factors, including the complex pharmacology of this compound.
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and growth conditions, as the expression levels of this compound's various targets can fluctuate.
-
Precise Compound Handling: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution to avoid degradation or concentration errors.
-
Monitor Off-Target Engagement: If possible, include secondary assays to monitor the activity of known off-target pathways. For example, if you are studying calcium signaling, you could also assess dopamine reuptake to see if the DAT is being affected at the concentration you are using.
Data Presentation
To aid in experimental design, the following table summarizes the known binding affinities of this compound for its various off-targets.
| Target | Binding Affinity (Ki) | Reference |
| Kappa Opioid Receptor (KOR) | 79.14 nM | [3] |
| Sigma-1 Receptor | 2256 nM | [3] |
| Sigma-2 Receptor (TMEM97) | 2640 nM | [3] |
| Dopamine D3 Receptor | 446 nM | [3] |
| Dopamine Transporter (DAT) | 3100 nM | [3] |
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments relevant to studying this compound's effects and validating its targets.
Protocol 1: Calcium Flux Assay in Sensory Neurons
This protocol is adapted from studies investigating this compound's effect on store-operated calcium entry and capsaicin-induced calcium influx.
Materials:
-
Primary dorsal root ganglion (DRG) neurons cultured on glass coverslips
-
Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Extracellular solution (ECS)
-
Capsaicin
-
This compound
-
Vehicle (e.g., DMSO)
-
Fluorescence microscope with an imaging system
Procedure:
-
Dye Loading: Incubate cultured DRG neurons with a calcium imaging dye in ECS according to the dye manufacturer's instructions.
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with ECS. Record baseline fluorescence for 2-5 minutes.
-
This compound/Vehicle Application: Perfuse the cells with either this compound at the desired concentration (e.g., 10 µM) or the vehicle control in ECS for 5-10 minutes.
-
Stimulation:
-
For SOCE: After this compound/vehicle incubation, apply thapsigargin to deplete intracellular calcium stores, followed by a switch to a calcium-free ECS, and then reintroduction of calcium-containing ECS to measure store-operated entry.
-
For Capsaicin Response: After this compound/vehicle incubation, apply a pulse of capsaicin (e.g., 100 nM) for 30 seconds.
-
-
Data Analysis: Measure the change in intracellular calcium concentration over time. Compare the amplitude and kinetics of the calcium signals between this compound-treated and vehicle-treated cells.
Protocol 2: Target Validation using siRNA Knockdown
This protocol provides a general framework for using siRNA to knock down a putative target of this compound (e.g., the kappa opioid receptor).
Materials:
-
Cell line expressing the target of interest
-
Validated siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Culture medium
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells so they will be 60-80% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute the siRNA (target-specific or non-targeting control) in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency via qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Phenotypic Assay: Treat the remaining knockdown and control cells with this compound and perform your primary functional assay (e.g., calcium imaging, cell viability assay).
-
Data Analysis: Compare the effect of this compound in the target-knockdown cells to the non-targeting control cells. A significantly reduced effect in the knockdown cells indicates that the targeted protein is necessary for this compound's activity.
Visualizations
Logical Workflow for Troubleshooting this compound Experiments
Caption: A flowchart for troubleshooting unexpected results in this compound experiments.
Signaling Pathways Potentially Modulated by this compound
Caption: Potential signaling pathways affected by this compound's off-target interactions.
References
- 1. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Barbamide Delivery Methods to Cells
Welcome to the technical support center for barbamide (B1252183) delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively delivering this compound to cells for experimental purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula.[1] It has shown affinity for several membrane-bound receptors, most notably the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97).[2][3][4] This receptor is often upregulated in cancer cells.
Q2: What is the known mechanism of action of this compound?
A2: this compound has been observed to modulate intracellular calcium signaling.[2][3][4] Specifically, it enhances store-operated calcium entry (SOCE), a process critical for various cellular functions.[2][3][5][6] It is hypothesized that this compound's interaction with the sigma-2/TMEM97 receptor leads to this effect.[2][3]
Q3: Why is delivering this compound to cells challenging?
A3: this compound is a hydrophobic molecule, which can lead to poor aqueous solubility. This intrinsic property can make it difficult to achieve effective concentrations in cellular assays and can lead to precipitation in aqueous culture media, reducing its bioavailability to the cells.
Q4: What are the recommended delivery methods for this compound?
A4: Due to its hydrophobic nature, several delivery strategies can be employed to enhance this compound's solubility and cellular uptake. These include encapsulation in liposomes, formulation into solid lipid nanoparticles (SLNs), or complexation with cyclodextrins. The optimal method may vary depending on the cell type and experimental goals.
Q5: Does this compound exhibit significant cytotoxicity?
A5: Studies have shown that this compound has minimal impact on the viability of various mammalian cell lines, including breast cancer and non-cancerous cell lines, at concentrations typically used for studying its effects on receptor activation and calcium signaling.[2]
Troubleshooting Guides
This section addresses common issues encountered during the delivery of this compound to cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable cellular effect | - Poor solubility/precipitation of this compound: this compound may be precipitating out of the cell culture medium. - Inefficient cellular uptake: The delivery vehicle may not be effectively transporting this compound across the cell membrane. - Incorrect dosage: The concentration of this compound may be too low to elicit a response. | - Utilize a delivery vehicle: Formulate this compound with liposomes, solid lipid nanoparticles (SLNs), or cyclodextrins to improve solubility. - Optimize the delivery vehicle: Adjust the lipid composition of liposomes/SLNs or the type of cyclodextrin (B1172386) to enhance encapsulation and delivery. - Increase concentration: Perform a dose-response experiment to determine the optimal effective concentration. |
| Inconsistent results between experiments | - Variability in formulation preparation: Inconsistent preparation of liposomes, SLNs, or cyclodextrin complexes can lead to variations in encapsulation efficiency and particle size. - Cell passage number and health: Different cell passages can exhibit varied responses. | - Standardize formulation protocol: Follow a detailed, consistent protocol for preparing the this compound formulation. Characterize each batch for size and encapsulation efficiency. - Use consistent cell culture practices: Use cells within a specific passage number range and ensure they are healthy and in the logarithmic growth phase. |
| High background fluorescence in uptake assays | - Non-specific binding of fluorescent probe: The fluorescent label used to track this compound or its carrier may be binding non-specifically to the cell surface or plasticware. - Autofluorescence of cells or medium. | - Include proper controls: Use unlabeled cells and cells treated with the empty delivery vehicle as controls. - Optimize washing steps: Increase the number and stringency of washing steps after incubation to remove unbound fluorescent molecules. - Use a different fluorescent probe: Select a probe with a different excitation/emission spectrum to avoid cellular autofluorescence. |
| Low encapsulation efficiency of this compound | - Incompatible lipid composition: The lipids used in liposomes or SLNs may not be optimal for encapsulating the hydrophobic this compound molecule. - Suboptimal formulation parameters: Factors such as sonication time, temperature, and solvent choice can impact encapsulation. | - Screen different lipids: Test various lipids and cholesterol ratios to find the best composition for this compound encapsulation. - Optimize formulation process: Systematically vary process parameters to improve encapsulation efficiency. For example, in SLN preparation, adjust the homogenization speed and time. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the encapsulation of the hydrophobic drug this compound into liposomes using the thin-film hydration method.
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round bottom flask. A typical molar ratio is 7:3 (DSPC:Cholesterol) with this compound at a 1:20 drug-to-lipid weight ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (for DSPC, >55°C) to form a thin lipid film on the inner wall of the flask.
-
Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask in the water bath (above the lipid transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension through a 100 nm polycarbonate membrane 11-21 times using a mini-extruder. Ensure the extruder is heated above the lipid transition temperature.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
This protocol outlines the preparation of this compound-loaded SLNs using a hot homogenization technique.
Materials:
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
This compound
-
Ultrapure water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 3: Quantifying Cellular Uptake of Fluorescently Labeled this compound Formulations
This protocol describes how to quantify the cellular uptake of this compound formulations using a fluorescent label. This compound can be fluorescently tagged, or a fluorescent lipid can be incorporated into the liposome or SLN formulation.
Materials:
-
Cells of interest plated in a multi-well plate
-
Fluorescently labeled this compound formulation (e.g., liposomes containing a fluorescent lipid like NBD-PE)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorescently labeled this compound formulation in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound formulations. Include wells with untreated cells and cells treated with empty fluorescently labeled liposomes/SLNs as controls.
-
Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any unbound formulation.
-
For analysis by fluorescence plate reader, add PBS to each well and measure the fluorescence intensity.
-
For analysis by flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence of individual cells.
-
Quantify the uptake by comparing the fluorescence intensity of treated cells to that of control cells.
Data Presentation
Table 1: Illustrative Comparison of this compound Delivery Methods
| Delivery Method | Average Particle Size (nm) | Encapsulation Efficiency (%) | Cellular Uptake (Arbitrary Units) |
| This compound in DMSO | N/A | N/A | 1.0 |
| Liposomal this compound | 110 ± 5 | 85 ± 4 | 3.5 ± 0.4 |
| This compound SLNs | 150 ± 8 | 92 ± 3 | 4.2 ± 0.5 |
| This compound-Cyclodextrin Complex | N/A | N/A | 2.8 ± 0.3 |
Note: These are example data and will vary based on the specific formulation and cell line used.
Visualizations
This compound Delivery Workflow
Caption: Experimental workflow for this compound delivery to cells.
Hypothesized this compound Signaling Pathway
Caption: Hypothesized signaling pathway of this compound via the sigma-2 receptor and SOCE.
References
- 1. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Barbamide cytotoxicity in mammalian cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barbamide (B1252183) in mammalian cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my mammalian cell line?
A1: Recent studies have shown that this compound exhibits little evidence of direct cytotoxicity against a range of mammalian cell lines at concentrations typically used for assessing its biological activity.[1][2][3][4] One study found that this compound had a minimal impact on the viability of various cell lines, including HEK-293, MCF-7, MDA-MB-231, and BT-549, even after 72 hours of treatment.[5][6] However, it is always recommended to perform a preliminary dose-response experiment to determine the cytotoxic profile in your specific cell line of interest.
Q2: What is the known mechanism of action of this compound in mammalian cells?
A2: this compound's primary known mechanism of action is not direct cytotoxicity, but rather modulation of specific signaling pathways. It has been shown to have a binding affinity for several membrane-bound receptors, including the kappa opioid receptor (KOR), sigma-1, and sigma-2 (TMEM97) receptors, as well as the dopamine (B1211576) D3 receptor and dopamine transporter.[2][7][8] Furthermore, this compound has been observed to impact calcium signaling by enhancing store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores.[2][4][7] It can also enhance the effects of other signaling molecules, such as the TRPV1 agonist capsaicin.[2][7]
Q3: I am observing unexpected changes in intracellular calcium levels in my this compound-treated cells. What could be the cause?
A3: this compound has been demonstrated to enhance store-operated calcium entry (SOCE).[2][7] If your experimental conditions involve the depletion of intracellular calcium stores (e.g., through the use of agents like thapsigargin), the presence of this compound could potentiate the subsequent influx of calcium. This effect is thought to be related to its interaction with sigma receptors.[5]
Q4: Can this compound interfere with the activity of other compounds in my experiment?
A4: Yes, due to its receptor binding profile and its effects on calcium signaling, this compound has the potential to modulate the effects of other compounds. For instance, it has been shown to enhance the calcium influx induced by the TRPV1 agonist capsaicin.[2][7] When designing co-treatment experiments, it is crucial to include appropriate controls to account for the potential synergistic or antagonistic effects of this compound.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: While the provided search results do not specify the exact solvent and storage conditions, compounds of this nature are typically dissolved in a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in culture medium for experiments. Stock solutions should generally be stored at -20°C or -80°C to maintain stability. It is important to keep the final DMSO concentration in the culture medium low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can have cytotoxic effects.[9]
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor/Transporter | Binding Affinity (Ki) |
| Kappa Opioid Receptor (KOR) | 79.14 nM |
| Sigma-1 Receptor | 2256 nM |
| Sigma-2 Receptor (TMEM97) | 2640 nM |
| Dopamine D3 Receptor (D3R) | 446 nM |
| Dopamine Transporter (DAT) | 3100 nM |
Source: Data compiled from a receptor affinity screen of this compound.[7]
Table 2: Effect of this compound on Mammalian Cell Viability
| Cell Line | Assay Type | Treatment Duration | Observation |
| MDA-MB-231 (TNBC) | MTT Assay | 72 hours | Minimal impact on cell viability |
| BT-549 (TNBC) | MTT Assay | 72 hours | Minimal impact on cell viability |
| MCF-7 (Breast Cancer) | MTT Assay | 72 hours | Minimal impact on cell viability |
| HEK-293 (Human Embryonic Kidney) | MTT Assay | 72 hours | Minimal impact on cell viability |
Source: Summary of cytotoxicity screening results for this compound.[5][6]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent pipetting.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension: Gently swirl the cell suspension frequently while plating to prevent cell settling.
-
Mitigate edge effects: Fill the perimeter wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[10]
-
Standardize pipetting technique: Use calibrated pipettes and maintain a consistent technique for adding cells, this compound, and assay reagents.[9][10]
-
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release).
-
Possible Cause: Different assays measure different cellular endpoints. MTT assays measure metabolic activity, while LDH assays measure membrane integrity.[11] this compound might affect metabolic processes without causing membrane damage.
-
Troubleshooting Steps:
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Use multiple assays: Employ a panel of cytotoxicity assays that measure different parameters (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive profile of this compound's effects.
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Align assay with expected mechanism: If you hypothesize that this compound might induce apoptosis, consider using an assay that measures caspase activity or annexin (B1180172) V staining.[12][13]
-
Issue 3: Unexpected potentiation of another compound's effect.
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Possible Cause: this compound's known enhancement of calcium signaling or its interaction with shared receptors could be influencing the activity of the other compound.[2][7]
-
Troubleshooting Steps:
-
Run comprehensive controls: Include controls for each compound individually and in combination.
-
Investigate calcium dependence: Use calcium chelators or blockers to determine if the potentiated effect is dependent on calcium influx.
-
Consider receptor antagonism: If the other compound is known to interact with KOR or sigma receptors, consider using specific antagonists to see if the potentiation is blocked.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: Proposed pathway for this compound's effect on SOCE.
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: Intracellular Calcium Measurement using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.
-
Cell Plating:
-
Seed cells on a black, clear-bottom 96-well plate or on glass coverslips suitable for microscopy.
-
Incubate for 24-48 hours to achieve the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) in a calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Remove the culture medium, wash the cells once with the calcium-free buffer.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Baseline Measurement:
-
Wash the cells twice with the calcium-free buffer to remove excess dye.
-
Add fresh calcium-free buffer to the cells.
-
Measure the baseline fluorescence using a fluorescence microplate reader or a microscope (Excitation ~494 nm, Emission ~516 nm).
-
-
Store Depletion and this compound Treatment (for SOCE):
-
To induce store depletion, add a SERCA inhibitor like thapsigargin (e.g., 1 µM) in the calcium-free buffer and record the transient increase in fluorescence.
-
Once the fluorescence returns to baseline, add this compound at the desired concentration and incubate for a few minutes.
-
-
Calcium Influx Measurement:
-
Add a buffer containing calcium (e.g., 2 mM CaCl₂) to the wells.
-
Immediately begin recording the fluorescence intensity to measure the store-operated calcium entry. The rate and amplitude of the fluorescence increase are indicative of the calcium influx.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to represent the change in intracellular calcium (F/F₀).
-
Compare the calcium influx in this compound-treated cells to that in vehicle-treated control cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. "this compound Displays Affinity for Membrane-Bound Receptors and Impacts S" by Andrea Hough, Connor Criswell et al. [dsc.duq.edu]
- 5. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Barbamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barbamide (B1252183) and its derivatives. Our goal is to address common challenges encountered during experiments aimed at enhancing the biological activity of these marine natural products.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, a chlorinated lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula, was initially identified for its potent molluscicidal activity against the snail Biomphalaria glabrata[1]. More recent research has revealed its interactions with the mammalian nervous system. This compound exhibits binding affinity for the dopamine (B1211576) transporter, the kappa-opioid receptor (KOR), and sigma receptors (sigma-1 and sigma-2/TMEM97)[2][3][4]. While it shows little to no direct cytotoxicity to mammalian cells, it has been observed to enhance the effect of the TRPV1 agonist capsaicin (B1668287) and augment store-operated calcium entry (SOCE) in sensory neurons[2][3].
Q2: I am not observing the expected biological activity with my this compound sample. What are some possible reasons?
A2: Several factors could contribute to a lack of expected biological activity. These include:
-
Sample Purity and Integrity: Ensure the purity of your this compound sample. Contaminants from the isolation process can interfere with biological assays. Proper storage is also crucial to prevent degradation of the natural product.
-
Solubility Issues: this compound is a lipophilic molecule and may have poor solubility in aqueous assay buffers. This can lead to lower effective concentrations and diminished activity.
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Assay Conditions: The choice of assay and its parameters are critical. For example, if you are assessing its effects on calcium signaling, the cell type, dye loading, and timing of measurements are all important variables.
-
Target Expression: The biological target of interest (e.g., kappa-opioid receptor, sigma receptors) may not be expressed at sufficient levels in your chosen experimental system.
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: To improve the solubility of this compound in aqueous solutions, consider the following:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for lipophilic compounds. Prepare a concentrated stock solution in DMSO and then dilute it in your assay medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Pluronic F-127: This non-ionic surfactant can aid in the dispersion of hydrophobic compounds in aqueous media.
-
Sonication: Brief sonication of the final solution can help to disperse the compound.
Q4: Are there known derivatives of this compound with enhanced biological activity?
A4: Naturally occurring analogs of this compound include barbaleucamide A, dysidenin, and dysidenamide[4]. While the biological activities of these specific analogs are not extensively detailed in the available literature, the study of such natural derivatives can provide insights for synthetic modifications. Currently, there is limited publicly available data on synthetic this compound derivatives with systematically enhanced biological activities. Structure-activity relationship (SAR) studies are needed to rationally design derivatives with improved potency and selectivity.
Troubleshooting Guides
Problem 1: Low or No Molluscicidal Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Setup | Ensure your assay follows established protocols for molluscicidal testing. Key parameters include snail species, age, and size, as well as the volume and concentration of the test solution. A static system with individualized snails in 24-well plates can be an effective method for reducing the required sample volume. |
| Sample Degradation | This compound, like many natural products, can be sensitive to light and temperature. Store samples in a cool, dark, and dry place. Prepare fresh dilutions for each experiment. |
| Low Bioavailability | The compound may not be effectively absorbed by the snails. Consider using a carrier solvent or surfactant to improve bioavailability in the aqueous environment. |
| Incorrect Concentration Range | The reported LC100 for this compound is 10 µg/mL[1]. Ensure your concentration range brackets this value. Perform a dose-response curve to determine the EC50. |
Problem 2: Inconsistent Results in Calcium Flux Assays
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy and not overgrown. Perform a viability assay (e.g., Trypan Blue exclusion) before starting the experiment. |
| Uneven Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM) and the incubation time to ensure even loading across the cell population. |
| Phototoxicity or Photobleaching | Minimize exposure of dye-loaded cells to excitation light to prevent phototoxicity and photobleaching, which can lead to artifacts in the fluorescence signal. |
| Fluctuations in Baseline Calcium | Allow cells to equilibrate in the assay buffer to establish a stable baseline calcium level before adding your test compound. |
| Vehicle Effects | If using a solvent like DMSO, ensure the final concentration is low (typically <0.1%) and that a vehicle control is included to account for any solvent-induced effects. |
Data Presentation
Table 1: Known Biological Activities of this compound and Natural Analogs
| Compound | Biological Activity | Target(s) | Quantitative Data | Reference(s) |
| This compound | Molluscicidal | Unknown | LC100 = 10 µg/mL against B. glabrata | [1] |
| Neuronal Activity | Kappa-opioid receptor, Sigma-1 & Sigma-2 receptors, Dopamine transporter | High binding affinity at 10 µM | [2][3][4] | |
| Calcium Signaling | Enhances Store-Operated Calcium Entry (SOCE) | - | [2][3] | |
| Barbaleucamide A | Not extensively studied | Not determined | - | [4] |
| Dysidenin | Not extensively studied | Not determined | - | [4] |
| Dysidenamide | Not extensively studied | Not determined | - | [4] |
Note: Quantitative data for the binding affinities of this compound to its specific receptor targets are not fully detailed in the provided search results. The available information indicates a high percentage of inhibition at a concentration of 10 µM.
Experimental Protocols
Molluscicidal Activity Assay (Adapted from WHO Guidelines)
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound or its derivative in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions in dechlorinated tap water to achieve the desired final concentrations. The final solvent concentration should be consistent across all test groups and the vehicle control.
-
-
Experimental Setup:
-
Use healthy, laboratory-reared snails (e.g., Biomphalaria glabrata) of a consistent size.
-
Place individual snails in separate wells of a 24-well plate containing 2 mL of the test solution.
-
Include a positive control (e.g., niclosamide) and a negative/vehicle control (dechlorinated tap water with the same final solvent concentration as the test groups).
-
Run each concentration in triplicate.
-
-
Exposure and Observation:
-
Expose the snails to the test solutions for 24 hours.
-
After the exposure period, gently prod the snails to check for mortality (no retraction into the shell).
-
For a recovery period, transfer the snails to fresh dechlorinated tap water and observe for an additional 24 hours to confirm mortality.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM
-
Cell Preparation:
-
Plate adherent cells (e.g., sensory neurons or a suitable cell line) on glass coverslips and grow to an appropriate confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution like HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for complete de-esterification for 30 minutes.
-
-
SOCE Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a Ca²⁺-free HBSS (containing a chelator like EGTA) to establish a baseline fluorescence ratio (F340/F380).
-
To deplete endoplasmic reticulum (ER) Ca²⁺ stores, add a SERCA inhibitor like thapsigargin (B1683126) (1-2 µM) to the Ca²⁺-free HBSS. This will cause a transient increase in intracellular Ca²⁺.
-
Continue perfusion with the Ca²⁺-free HBSS containing thapsigargin until the Ca²⁺ signal returns to a stable baseline.
-
To induce SOCE, switch to a perfusion solution containing CaCl₂ (typically 2 mM) and thapsigargin.
-
Record the change in the F340/F380 fluorescence ratio over time.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition or by calculating the area under the curve.
-
To test the effect of this compound derivatives, pre-incubate the cells with the compound before initiating the SOCE protocol.
-
Visualizations
Caption: Experimental workflow for a Store-Operated Calcium Entry (SOCE) assay.
Caption: Putative signaling pathways affected by this compound.
References
- 1. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Molluscicidal Activity of Synthetic Barbamide: A Comparative Guide
This guide provides a comparative analysis of the molluscicidal activity of synthetic barbamide (B1252183) against two commonly used molluscicides, niclosamide (B1684120) and metaldehyde (B535048). The information is intended for researchers, scientists, and drug development professionals working on the control of snail-borne diseases. This document summarizes key performance data, details experimental methodologies, and visualizes the known mechanisms of action.
Comparative Efficacy of Molluscicides
The following table summarizes the lethal concentrations of this compound, niclosamide, and metaldehyde against various snail species. It is important to note that the efficacy of a molluscicide can vary depending on the target species, environmental conditions, and the specific formulation used.
| Molluscicide | Snail Species | LC50 | LC90 | LC100 | Exposure Time | Reference |
| This compound | Biomphalaria glabrata | - | - | 10 µg/mL | Not Specified | [1] |
| Niclosamide | Biomphalaria glabrata | 0.077 mg/L | 0.175 mg/L | - | 24 hours | |
| Metaldehyde | Pomacea canaliculata | 3.792 mg/L | - | - | 24 hours | |
| 2.195 mg/L | - | - | 48 hours | |||
| 1.833 mg/L | - | - | 72 hours | |||
| 1.706 mg/L | - | - | 96 hours |
Note: A direct comparison of LC values is challenging due to the different metrics reported (LC100 for this compound vs. LC50/LC90 for others) and the lack of data for all compounds against the same snail species under identical conditions.
Experimental Protocols
The determination of molluscicidal activity is typically conducted following standardized guidelines, such as those provided by the World Health Organization (WHO). These protocols are designed to ensure the reproducibility and comparability of results.
Laboratory Bioassay for Molluscicidal Activity (WHO Guideline)
This protocol outlines the general procedure for determining the lethal concentration (LC) of a molluscicide in a laboratory setting.
-
Test Organisms: Healthy, adult snails of a specific species (e.g., Biomphalaria glabrata) are collected and acclimatized to laboratory conditions for at least one week.
-
Preparation of Test Solutions: A stock solution of the molluscicide is prepared in an appropriate solvent. A series of dilutions are then made to create a range of test concentrations.
-
Exposure: A defined number of snails (e.g., 10-20) are placed in beakers containing the test solutions. A control group is maintained in water without the molluscicide.
-
Observation: The snails are exposed for a specific period (e.g., 24 hours). Mortality is assessed at the end of the exposure period and after a 24-hour recovery period in fresh water. Death is typically determined by the absence of movement or response to a gentle stimulus.
-
Data Analysis: The mortality data is used to calculate the lethal concentrations (LC50, LC90, etc.) using statistical methods such as probit analysis.
Below is a workflow diagram illustrating the key steps in a typical molluscicide bioassay.
Molluscicide Bioassay Workflow
Mechanisms of Action and Signaling Pathways
The efficacy of a molluscicide is determined by its specific interaction with the snail's biological pathways. The mechanisms of action for niclosamide and metaldehyde have been studied, while the precise pathway for this compound in molluscs is still under investigation.
Synthetic this compound
The exact molluscicidal mechanism of action for synthetic this compound has not been fully elucidated in published literature. However, studies on its effects on the mammalian nervous system provide clues to its potential mode of action in snails[2][3]. This compound has been shown to interact with various receptors and impact calcium signaling[2][3]. Based on this, a hypothetical signaling pathway in molluscan neurons is proposed below. It is crucial to note that this is a speculative model and requires experimental validation in molluscs.
Hypothetical this compound MoA in Snails
Niclosamide
Niclosamide acts as a potent respiratory uncoupler in snails. Its primary mechanism involves the disruption of oxidative phosphorylation in the mitochondria, which is the primary process for energy production.
The signaling pathway for niclosamide's molluscicidal activity is as follows:
Niclosamide's Mechanism of Action
Metaldehyde
Metaldehyde has a dual mechanism of action. It primarily affects the mucus-producing cells, leading to excessive mucus secretion and ultimately dehydration. Additionally, it acts as a neurotoxin, impacting the central nervous system.
The logical relationship of metaldehyde's molluscicidal effects can be visualized as:
Metaldehyde's Dual Mechanism of Action
Conclusion
Synthetic this compound demonstrates potent molluscicidal activity with a reported LC100 of 10 µg/mL against Biomphalaria glabrata[1]. While this indicates high toxicity to the target snail species, a direct and comprehensive comparison with established molluscicides like niclosamide and metaldehyde is challenging due to the limited availability of directly comparable LC50 and LC90 data under identical experimental conditions.
The proposed mechanism of action for this compound, based on its known effects on the mammalian nervous system, suggests a neurotoxic effect involving the modulation of neuronal receptors and calcium channels[2][3]. However, this remains a hypothesis and requires further investigation within molluscan systems.
In contrast, niclosamide and metaldehyde have well-documented mechanisms of action, targeting cellular respiration and mucus production/central nervous system, respectively.
For drug development professionals, synthetic this compound represents a promising scaffold for the development of new molluscicides. Future research should focus on:
-
Determining the LC50 and LC90 values of synthetic this compound against a range of snail species, particularly those of medical and veterinary importance.
-
Elucidating the specific molecular targets and signaling pathways of this compound in molluscs to confirm its mechanism of action.
-
Conducting comparative studies with existing molluscicides under standardized conditions to accurately assess its relative potency and potential advantages.
References
- 1. This compound, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Barbamide and Its Analogs: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbamide (B1252183), a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest within the scientific community due to its diverse biological activities. Initially recognized for its potent molluscicidal effects, recent research has unveiled a more complex pharmacological profile, including interactions with mammalian receptor systems. This guide provides a comparative analysis of this compound and its structurally related analogs—barbaleucamide A, dysidenin (B1248105), and dysidenamide—summarizing their known biological activities, presenting available quantitative data, and detailing the experimental protocols used for their evaluation. This comparative overview aims to facilitate further research and drug development efforts centered on this promising class of natural products.
Comparative Biological Activity
The biological activities of this compound and its analogs are varied, ranging from toxicity to mollusks to modulation of mammalian neuronal signaling pathways. While comprehensive comparative studies are limited, the available data, summarized below, provides insights into the structure-activity relationships within this compound family.
Quantitative Activity Data
| Compound | Assay | Organism/Cell Line | Activity Metric | Value | Reference |
| This compound | Molluscicidal Activity | Biomphalaria glabrata | LC100 | 10 µg/mL | [1] |
| Receptor Binding | Human Dopamine Transporter | % Inhibition @ 10 µM | >50% | [2] | |
| Receptor Binding | Human Kappa Opioid Receptor | % Inhibition @ 10 µM | >50% | [2] | |
| Receptor Binding | Human Sigma-1 Receptor | % Inhibition @ 10 µM | >50% | [2] | |
| Receptor Binding | Human Sigma-2 Receptor (TMEM97) | % Inhibition @ 10 µM | >50% | [2] | |
| Cytotoxicity | MDA-MB-231 (Triple-negative breast cancer) | IC50 | >10 µM | [3] | |
| Cytotoxicity | BT-549 (Triple-negative breast cancer) | IC50 | >10 µM | [3] | |
| Cytotoxicity | MCF-7 (Estrogen receptor-positive breast cancer) | IC50 | >10 µM | [3] | |
| Cytotoxicity | HEK-293 (Human embryonic kidney) | IC50 | >10 µM | [3] | |
| Dysidenin | Anthelmintic Activity | Haemonchus contortus (larval development) | % Inhibition @ 100 µM | 58% | [4] |
| Iodide Transport Inhibition | Dog thyroid slices | - | Strong Inhibition | [1] | |
| Barbaleucamide A | - | - | - | Data not available | - |
| Dysidenamide | - | - | - | Data not available | - |
Note: The available data for the analogs of this compound is limited. Further studies are required for a direct and comprehensive comparison of their biological activities.
Experimental Protocols
Molluscicidal Activity Assay
The molluscicidal activity of this compound was determined against the snail Biomphalaria glabrata.
-
Organism Maintenance: Snails are maintained in an aquatic environment under controlled conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution. Serial dilutions are then prepared in the aquatic medium.
-
Exposure: A defined number of snails are exposed to various concentrations of this compound in the aqueous environment for a specified period.
-
Endpoint Measurement: The lethal concentration required to kill 100% of the snail population (LC100) is determined by observing mortality at different concentrations.
Receptor Binding Affinity Assay
The binding affinity of this compound to a panel of 45 receptors and transporters was assessed through a primary screen.
-
Target Preparation: Membranes from cells expressing the target receptor or transporter are prepared.
-
Radioligand Binding: A known radiolabeled ligand specific for the target is incubated with the membrane preparation in the presence and absence of the test compound (this compound) at a single high concentration (e.g., 10 µM).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter or other appropriate detector.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated to identify potential interactions. Targets showing significant inhibition (typically >50%) are flagged for further investigation.
Calcium Flux Assay (Store-Operated Calcium Entry)
The effect of this compound on store-operated calcium entry (SOCE) was evaluated in isolated mouse sensory neurons.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from mice and cultured.
-
Calcium Imaging: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline intracellular calcium concentration is recorded using fluorescence microscopy.
-
Store Depletion: Intracellular calcium stores are depleted by applying a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium.
-
Calcium Re-addition: Calcium is re-introduced to the extracellular medium, and the influx of calcium through store-operated channels is measured.
-
Compound Treatment: The effect of this compound on the SOCE response is determined by pre-incubating the neurons with this compound before store depletion and calcium re-addition.
-
Data Analysis: The change in fluorescence intensity, representing the intracellular calcium concentration, is quantified and compared between control and this compound-treated cells.
Anthelmintic Activity Assay
The anthelmintic activity of dysidenin was evaluated against the parasitic nematode Haemonchus contortus.
-
Larval Culture: H. contortus larvae are cultured in vitro to the desired developmental stage (e.g., third-stage larvae, L3).
-
Compound Exposure: Larvae are exposed to the test compound (dysidenin) at a specific concentration (e.g., 100 µM) in a multi-well plate format.
-
Phenotypic Analysis: The development and morphology of the larvae are observed over time (e.g., 168 hours) using microscopy.
-
Endpoint Measurement: The percentage of larvae that are inhibited from developing to the next stage (e.g., fourth-stage larvae, L4) is quantified. Any abnormal phenotypes are also recorded.
Signaling Pathways and Mechanisms of Action
This compound's Influence on Store-Operated Calcium Entry
Recent studies suggest that this compound modulates intracellular calcium levels in sensory neurons by enhancing store-operated calcium entry (SOCE).[3][5] This process is critical for various cellular functions, including neuronal signaling. The proposed mechanism involves an interaction with the sigma-2 receptor (also known as TMEM97), which in turn influences cholesterol homeostasis. This alteration in membrane cholesterol is thought to enhance the function of Orai1, a key component of the store-operated calcium channel, leading to increased calcium influx.[6]
Caption: Proposed signaling pathway of this compound-mediated enhancement of SOCE.
Experimental Workflow for Activity Screening
The general workflow for identifying and characterizing the biological activities of this compound and its analogs involves a multi-step process, from initial isolation to specific bioassays.
References
- 1. Inhibition of iodide transport in thyroid cells by dysidenin, a marine toxin, and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dysidenin | C17H23Cl6N3O2S | CID 10007601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dysidenin from the Marine Sponge Citronia sp. Affects the Motility and Morphology of Haemonchus contortus Larvae In Vitro [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Peptides Isolated from Marine Cyanobacteria, an Overview over the Past Decade [mdpi.com]
Barbamide: A Comparative Analysis of its Efficacy Against Known Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional efficacy of barbamide (B1252183) with established ligands for several key receptor targets. This compound, a marine cyanobacterial metabolite, has demonstrated affinity for a range of receptors and transporters within the mammalian nervous system, suggesting its potential as a pharmacological tool and a lead for drug discovery.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer an objective assessment of this compound's performance relative to known alternatives.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of this compound and a selection of well-characterized ligands for the kappa opioid receptor (KOR), sigma-1 and sigma-2 receptors, the dopamine (B1211576) transporter (DAT), and the dopamine D3 receptor. Lower Ki values indicate higher binding affinity.
| Receptor | Ligand | Ki (nM) | Ligand Type |
| Kappa Opioid Receptor (KOR) | This compound | 79.14[3] | - |
| U-50,488 | 0.2[4] | Agonist | |
| Naltrexone | ~1[5] | Antagonist | |
| Sigma-1 Receptor | This compound | 2256[3] | - |
| (+)-Pentazocine | 7[6] | Agonist | |
| Haloperidol | 3.2[7] | Antagonist | |
| Sigma-2 Receptor / TMEM97 | This compound | 2640[3] | - |
| Siramesine | 0.12[2][8] | Agonist | |
| Dopamine Transporter (DAT) | This compound | 3100[3] | - |
| GBR 12909 | 1[1][5][9] | Inhibitor | |
| GBR 12935 | 1.08 (Kd)[10][11] | Inhibitor | |
| Dopamine D3 Receptor | This compound | 446[3] | - |
| Pramipexole (B1678040) | 0.5 - 9[12][13][14] | Agonist | |
| Rotigotine | 0.71[3][15][16] | Agonist |
Table 1: Comparative Binding Affinities (Ki) of this compound and Known Ligands.
Experimental Protocols
The following are detailed methodologies for the key experimental assays used to determine the binding affinity of this compound and comparative ligands.
Radioligand Displacement Assay for Receptor Binding Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound (like this compound) by measuring its ability to displace a known radiolabeled ligand from its receptor.
1. Membrane Preparation:
- Tissue or cells expressing the target receptor (e.g., guinea pig brain for sigma-1, rat liver for sigma-2, or transfected cell lines for specific receptor subtypes) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA protein assay).
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer.
- A fixed concentration of the appropriate radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [³H]-DTG for sigma-2 in the presence of a sigma-1 masker, or a specific radioligand for other receptors).
- Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known competitor for displacement curves.
- For non-specific binding determination, a high concentration of a known unlabeled ligand is added to a set of wells.
- The membrane preparation is then added to initiate the binding reaction.
3. Incubation:
- The plate is incubated for a specific time (e.g., 90-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
4. Filtration and Washing:
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Detection and Data Analysis:
- The filters are dried, and scintillation fluid is added.
- The radioactivity retained on the filters is counted using a scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing DAT.
1. Cell/Synaptosome Preparation:
- Prepare synaptosomes from a dopamine-rich brain region (e.g., rat striatum) or use a cell line recombinantly expressing the human dopamine transporter (hDAT).
2. Assay Procedure:
- Cells or synaptosomes are pre-incubated with the test compound (e.g., this compound) or a known inhibitor (e.g., GBR 12909) in a suitable buffer.
- Radiolabeled dopamine (e.g., [³H]dopamine) is then added to initiate the uptake.
- The mixture is incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
3. Termination and Measurement:
- Uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]dopamine.
- The radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.
- The percentage of inhibition of dopamine uptake by the test compound is calculated relative to a control (no inhibitor) and a known potent inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the receptors targeted by this compound, as well as a typical experimental workflow for assessing receptor binding.
Caption: Simplified signaling pathway of the Kappa Opioid Receptor.
Caption: Overview of Sigma-1 Receptor signaling modulation.
Caption: Key functions associated with Sigma-2 Receptor signaling.
Caption: Mechanism of dopamine reuptake by the Dopamine Transporter.
Caption: Primary signaling pathway of the Dopamine D3 Receptor.
Caption: General workflow for a radioligand displacement binding assay.
Functional Efficacy of this compound
In functional assays, this compound alone did not show a noticeable impact on calcium flux in mouse sensory neurons.[1][2][15] However, it was found to enhance the effect of the TRPV1 agonist capsaicin (B1668287) and also potentiated store-operated calcium entry (SOCE) after the depletion of intracellular calcium stores.[1][2][3][15] This suggests that this compound may act as a positive allosteric modulator or sensitizer (B1316253) at channels or receptors involved in calcium signaling, potentially through its interaction with sigma receptors.[12]
Conclusion
This compound exhibits a distinct profile of affinity across a range of CNS receptors and transporters. While its affinity for the kappa opioid receptor is notable, it is less potent than established synthetic ligands. Its affinity for sigma, dopamine D3, and dopamine transporter sites is in the micromolar to high nanomolar range, indicating that it is a moderately potent ligand for these targets. The functional data suggest that this compound's primary effect may be the modulation of calcium signaling, a process that could be downstream of its interaction with one or more of its identified binding partners. The provided data and protocols offer a foundation for further investigation into the pharmacological properties of this compound and its potential as a molecular probe or therapeutic lead.
References
- 1. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Barbamide's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the binding affinity of Barbamide against its known molecular targets. The data presented here is compiled from peer-reviewed studies and is intended to offer an objective comparison with alternative, well-characterized ligands. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.
This compound's Binding Profile: A Multi-Target Ligand
This compound, a natural product isolated from the marine cyanobacterium Lyngbya majuscula, has been shown to exhibit significant binding affinity for several key receptors and transporters within the central nervous system. A primary screening against a panel of 45 receptors and transporters identified the dopamine (B1211576) transporter (DAT), the kappa opioid receptor (KOR), and the sigma-1 (σ₁) and sigma-2 (σ₂/TMEM97) receptors as high-affinity targets[1][2][3]. This multi-target profile suggests that this compound may have complex pharmacological effects.
Comparative Binding Affinity Data
The following tables summarize the quantitative binding affinity data (Ki in nM) for this compound and a selection of established ligands for each of its primary targets. The data has been extracted from various publications to provide a broad comparative context.
Table 1: Dopamine Transporter (DAT) Binding Affinity
| Compound | Ki (nM) | Radioligand | Source of Receptor | Reference |
| This compound | 3100 | [³H]WIN 35,428 | Human (recombinant) | [2] |
| GBR-12909 | 1 | [³H]GBR 12935 | Rat Striatum | [4][5] |
| WIN 35,428 | 11 | [³H]WIN 35,428 | Rat Caudate-Putamen | [6] |
Table 2: Kappa Opioid Receptor (KOR) Binding Affinity
| Compound | Ki (nM) | Radioligand | Source of Receptor | Reference |
| This compound | 79.14 | [³H]U-69,593 | Human (recombinant) | [2] |
| U-50,488 | 12 | [³H]Ethylketocyclazocine | Guinea Pig Brain | [7][8] |
| Naltrindole | 0.27 | [³H]Diprenorphine | Mouse Brain | [9] |
Table 3: Sigma-1 (σ₁) Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Source of Receptor | Reference |
| This compound | 2256 | --INVALID-LINK---Pentazocine | Human (recombinant) | [2] |
| (+)-Pentazocine | 7 | --INVALID-LINK---Pentazocine | Rat Brain | [10] |
| Haloperidol (B65202) | ~High Affinity | --INVALID-LINK---Pentazocine | Guinea Pig Brain | [11][12] |
Table 4: Sigma-2 (σ₂/TMEM97) Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Source of Receptor | Reference |
| This compound | 2640 | [³H]DTG | Human (recombinant) | [2] |
| Siramesine | 0.12 | Not Specified | Not Specified | [13] |
| Ditolylguanidine (DTG) | 21 | Not Specified | Not Specified | [3][14] |
Experimental Protocols
A standardized and rigorous methodology is crucial for the accurate determination and comparison of binding affinities. The binding affinity of this compound was determined by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). The general protocol employed is outlined below, followed by specific conditions for each target and the protocols used for the comparative ligands.
This compound Binding Affinity Protocol (NIMH PDSP)
The following is a generalized protocol based on the NIMH PDSP procedures. Specific details for each receptor assay are provided in the subsequent sections.
General Radioligand Binding Assay Protocol:
-
Membrane Preparation: Crude membrane fractions from cells stably expressing the recombinant human receptor or from specific animal tissues are prepared by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Receptor-containing membrane preparation.
-
A specific radioligand at a concentration typically near its Kd value.
-
The test compound (this compound or a reference compound) at various concentrations to generate a competition curve.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Conditions for this compound's Targets:
-
Dopamine Transporter (DAT):
-
Radioligand: [³H]WIN 35,428
-
Receptor Source: HEK293 cells expressing human DAT.
-
-
Kappa Opioid Receptor (KOR):
-
Radioligand: [³H]U-69,593
-
Receptor Source: HEK293 cells expressing human KOR.
-
-
Sigma-1 (σ₁) Receptor:
-
Radioligand: --INVALID-LINK---Pentazocine
-
Receptor Source: HEK293 cells expressing human σ₁ receptor.
-
-
Sigma-2 (σ₂/TMEM97) Receptor:
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to mask σ₁ sites.
-
Receptor Source: HEK293 cells expressing human σ₂/TMEM97.
-
Protocols for Alternative Ligands (General Methodologies)
The binding affinities for the comparative ligands were determined using similar radioligand binding assays. While specific laboratory protocols may vary slightly, the fundamental principles are consistent with the NIMH PDSP protocol described above. Key parameters reported in the cited literature are summarized below.
-
GBR-12909 (DAT): Competitive inhibition of [³H]GBR 12935 binding to rat striatal synaptosomes[5].
-
WIN 35,428 (DAT): Binding assays were performed on rat caudate-putamen tissue with [³H]WIN 35,428 as the radioligand[6].
-
U-50,488 (KOR): Competition binding assays were conducted using [³H]ethylketocyclazocine in guinea pig brain membranes[7][8].
-
Naltrindole (KOR): Binding affinity was assessed using [³H]diprenorphine in mouse brain homogenates[9].
-
(+)-Pentazocine (σ₁): Binding was determined using --INVALID-LINK---pentazocine in rat brain membranes[10].
-
Haloperidol (σ₁): Inhibition of --INVALID-LINK---pentazocine binding was measured in guinea pig brain subcellular fractions[11].
-
Siramesine (σ₂): While the specific radioligand was not mentioned in the abstract, sigma-2 receptor binding assays typically utilize [³H]DTG with a sigma-1 masking agent[13].
-
Ditolylguanidine (DTG) (σ₂): Binding assays for sigma-2 receptors commonly employ [³H]DTG in the presence of a selective sigma-1 ligand to block binding to sigma-1 sites[3][14].
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound's binding affinity.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa opiate receptor multiplicity: evidence for two U50,488-sensitive kappa 1 subtypes and a novel kappa 3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ditolylguanidine - Wikipedia [en.wikipedia.org]
Unveiling the Neuroactive Potential of Barbamide: A Comparative Analysis Across Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroactive properties of Barbamide, a marine-derived metabolite, with a focus on its effects across different neuronal cell types. While direct experimental data is currently limited to sensory neurons, this document extrapolates potential effects on other neuronal populations based on its known molecular targets. We present available quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development endeavors.
At a Glance: this compound's Neuroactivity Profile
This compound, a metabolite isolated from marine cyanobacteria, has demonstrated notable interactions with the mammalian nervous system.[1][2][3][4][5] Initially identified for its molluscicidal properties, recent studies have revealed its affinity for several key receptors and transporters involved in neuronal signaling, with low evidence of toxicity in mammalian cell cultures.[1][2][6]
Quantitative Analysis: this compound's Interaction with Neuronal Targets
The following table summarizes the binding affinities of this compound for various receptors and transporters, as determined in studies on mouse sensory neurons.
| Target | Binding Affinity (Ki) | Neuronal Cell Type Studied | Reference |
| Kappa Opioid Receptor (KOR) | 79.14 nM | Mouse Sensory Neurons | [7] |
| Dopamine (B1211576) D3 Receptor (D3R) | 446 nM | Mouse Sensory Neurons | [7] |
| Sigma-1 Receptor | 2256 nM | Mouse Sensory Neurons | [7] |
| Sigma-2 Receptor (TMEM97) | 2640 nM | Mouse Sensory Neurons | [7] |
| Dopamine Transporter (DAT) | 3100 nM | Mouse Sensory Neurons | [7] |
Comparative Neuroactivity of this compound Across Neuronal Cell Types
Direct experimental evidence of this compound's neuroactivity is currently confined to mouse sensory neurons. However, based on its known molecular targets, we can infer its potential effects on other key neuronal populations. The following table provides a comparative overview of these observed and inferred effects.
| Neuronal Cell Type | Observed/Inferred Effect of this compound | Supporting Rationale | Potential Alternative Compounds |
| Sensory Neurons (Dorsal Root Ganglion) | Observed: Enhances capsaicin (B1668287) (TRPV1 agonist) response and store-operated calcium entry (SOCE).[1][2][3][4][6] | This compound modulates calcium flux in these cells, suggesting an impact on nociception and sensory signaling.[1][2][6] | 2-APB, ML-9 (SOCE inhibitors)[8]; Capsaicin (TRPV1 agonist)[9][10][11] |
| Dopaminergic Neurons | Inferred: Potential modulation of dopamine reuptake and neuronal survival. | This compound binds to the dopamine transporter (DAT), a key regulator of dopamine levels in the synapse.[7][12][13][14] It also targets the Sigma-1 receptor, which is implicated in the protection of dopaminergic neurons.[1][15][16][17] | Cocaine, Amphetamine (DAT inhibitors)[14]; PRE-084 (Sigma-1 receptor agonist)[1] |
| Cortical Neurons | Inferred: Potential modulation of neurotransmitter release and neuronal excitability. | The kappa opioid receptor (KOR), a target of this compound, is known to modulate the release of neurotransmitters like norepinephrine (B1679862) in the cortex and can influence neuronal excitability.[18][19] | U-50488 (KOR agonist) |
| Hippocampal Neurons | Inferred: Potential modulation of dopamine signaling and synaptic plasticity. | While dopamine transporters are less abundant in the hippocampus, they still play a role in dopamine clearance.[20] this compound's affinity for DAT suggests a possible influence on hippocampal dopamine levels, which are involved in learning and memory. | Reboxetine (Norepinephrine transporter inhibitor with effects on dopamine in the hippocampus)[20] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed signaling pathway of this compound in sensory neurons.
Caption: General experimental workflow for assessing this compound's neuroactivity.
Detailed Experimental Protocols
The following protocols are summarized from the key study investigating this compound's neuroactivity in mouse sensory neurons.[21]
Receptor Binding Affinity Assays
-
Preparation of this compound: this compound was isolated from the marine cyanobacterium Lyngbya majuscula.
-
Receptor Screening: Purified this compound was submitted for primary screening against a panel of 45 receptors and transporters at a concentration of 10 µM.
-
Determination of Ki values: For targets showing significant inhibition in the primary screen, secondary binding assays were performed using varying concentrations of this compound to determine the inhibitory constant (Ki). Standard radioligand binding assay protocols were used for each specific target.
In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
-
Animals: All animal procedures were conducted in accordance with approved institutional guidelines.
-
Primary DRG Neuron Culture:
-
Dorsal root ganglia were dissected from female mice.
-
Ganglia were enzymatically digested and mechanically dissociated to obtain single neurons.
-
Neurons were plated on collagen-coated coverslips and cultured in a suitable medium. For some experiments, neurons from mice expressing the genetically encoded calcium indicator GCaMP6f were used.
-
-
Calcium Imaging:
-
Cultured DRG neurons were loaded with a calcium-sensitive fluorescent dye or utilized the endogenous GCaMP6f.
-
Coverslips were mounted on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
A baseline fluorescence was established by perfusing with an extracellular recording solution (ERS).
-
-
Assessment of Capsaicin Response:
-
Neurons were perfused with either this compound (10 µM) or a vehicle control.
-
Following an incubation period, cells were stimulated with the TRPV1 agonist capsaicin (250 nM).
-
Changes in intracellular calcium were recorded as changes in fluorescence intensity.
-
-
Assessment of Store-Operated Calcium Entry (SOCE):
-
Intracellular calcium stores were depleted by incubating the neurons in a calcium-free ERS containing thapsigargin (2 µM), a SERCA pump inhibitor, in the presence of either this compound (10 µM) or vehicle.
-
After store depletion, a solution containing calcium was reintroduced, and the resulting influx of calcium through store-operated channels was measured by recording the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity over time was quantified.
-
Parameters such as peak fluorescence and the area under the curve were calculated to compare the effects of this compound and vehicle treatments.
-
Statistical analysis was performed using appropriate methods (e.g., two-way ANOVA).
-
Conclusion and Future Directions
The current body of research indicates that this compound is a promising neuroactive compound with a unique pharmacological profile. Its ability to modulate calcium signaling in sensory neurons through interactions with multiple targets suggests its potential as a tool for studying nociception and as a lead compound for the development of novel analgesics.
However, the exploration of this compound's neuroactivity is still in its early stages. Future research should prioritize:
-
Direct experimental investigation of this compound's effects on a wider range of neuronal cell types, including dopaminergic, cortical, and hippocampal neurons, to validate the inferred effects presented in this guide.
-
Elucidation of the precise molecular mechanisms downstream of receptor binding to understand how this compound enhances capsaicin response and SOCE.
-
In vivo studies to assess the physiological and behavioral effects of this compound, particularly in models of pain and neurological disorders.
By expanding our understanding of this compound's interactions with the nervous system, we can unlock its full therapeutic potential.
References
- 1. Sigma-1 receptor regulates mitophagy in dopaminergic neurons and contributes to dopaminergic protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neur… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Store-operated calcium entry modulates neuronal network activity in a model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Responses of adult human dorsal root ganglion neurons in culture to capsaicin and low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capsaicin-induced ion fluxes in dorsal root ganglion cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capsaicin-induced neurotoxicity in cultured dorsal root ganglion neurons: involvement of calcium-activated proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine transporter: Significance and symbolism [wisdomlib.org]
- 14. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 19. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structural Activity Relationship (SAR) Studies of Barbamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of Barbamide and its analogs. This compound, a lipopeptide of marine cyanobacterial origin, has garnered interest for its unique chemical structure and biological activities. While initially identified for its molluscicidal properties, recent studies have unveiled its interactions with central nervous system (CNS) receptors, positioning it as a scaffold for potential therapeutic development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological interactions to facilitate further research and development in this area.
Data Presentation: Comparative Biological Activity
The biological activity of this compound has been characterized, revealing its affinity for several CNS receptors. Notably, this compound itself exhibits limited cytotoxicity against mammalian cell lines. The following table summarizes the binding affinities of this compound for various receptors. Data for direct structural analogs of this compound remains limited in publicly available literature.
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Cytotoxicity | Reference |
| This compound | Kappa Opioid Receptor (KOR) | 79.14 | Low cytotoxicity | [1] |
| Sigma-1 Receptor | 2256 | Low cytotoxicity | [1] | |
| Sigma-2 Receptor (TMEM97) | 2640 | Low cytotoxicity | [1] | |
| Dopamine D3 Receptor (D₃R) | 446 | Low cytotoxicity | [1] | |
| Dopamine Transporter (DAT) | 3100 | Low cytotoxicity | [1] |
Note: A comprehensive SAR table with a range of synthetic this compound analogs is not yet available in the literature. The data presented here is for the parent compound, this compound.
Known Analogs and Related Compounds
Several natural analogs of this compound have been identified, including barbaleucamide A , dysidenin , and dysidenamide . While their structures are known, comparative biological activity data is not extensively reported in the literature.[1]
A related class of compounds, the veraguamides , also isolated from marine cyanobacteria, have shown affinity for the sigma-2 receptor and some cytotoxic activity against specific cancer cell lines. For instance, veraguamide O displays an IC50 of 13 µM against the MDA-MB-231 triple-negative breast cancer cell line, while showing no cytotoxicity against MCF-7 estrogen receptor-positive cells at concentrations greater than 100 µM.[2] This suggests that the this compound and veraguamide scaffolds may offer avenues for developing selective cytotoxic agents.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR studies of this compound analogs.
Receptor Binding Assays
These assays are crucial for determining the affinity of this compound analogs for their target receptors. A common method is a competitive radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., KOR, Sigma-1, Sigma-2).
-
Radioligand specific for the target receptor (e.g., [³H]-Diprenorphine for KOR).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Cytotoxicity Assays (e.g., MTT Assay)
This assay is used to assess the effect of this compound analogs on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer or normal cell lines.
Materials:
-
Mammalian cell lines (e.g., MDA-MB-231, MCF-7, HEK-293).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds (this compound analogs).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the known biological interactions of this compound and a general workflow for screening its analogs.
Caption: Interactions of this compound with CNS receptors and its effect on calcium signaling.
Caption: General workflow for the structural activity relationship (SAR) studies of this compound analogs.
References
For researchers in drug discovery and cellular biology, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. An ideal negative control should be structurally related to the active compound or share similar physical properties but remain inert in the specific biological assay being conducted. This guide provides a comprehensive comparison of barbamide (B1252183) as a potential negative control in several common bioassays, evaluating its performance against standard negative controls and offering detailed experimental protocols.
This compound, a chlorinated lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula, was first identified for its molluscicidal activity[1]. However, recent studies have revealed that while it exhibits affinity for certain mammalian receptors, it lacks independent activity in several key cellular assays, positioning it as a candidate for a negative control in specific experimental contexts.
Performance in Key Bioassays
This compound's utility as a negative control stems from its demonstrated lack of effect in cytotoxicity and basal calcium flux assays at concentrations where it shows receptor engagement. This section compares its activity with that of standard negative controls.
Cytotoxicity Assays
In cytotoxicity assays, a negative control is expected to have no impact on cell viability. The most common negative control is the vehicle in which the test compound is dissolved (e.g., dimethyl sulfoxide, DMSO).
Experimental Data: Studies have shown that this compound does not exhibit significant cytotoxicity in various mammalian cell lines, including HEK-293 (a non-cancerous human cell line) and several breast cancer cell lines (MDA-MB-231, BT-549, and MCF-7)[2]. This lack of toxicity is observed at concentrations up to 100 µM, a range in which many bioactive compounds show potent effects.
| Compound/Control | Cell Line | Concentration | Effect on Cell Viability | Citation |
| This compound | HEK-293, MDA-MB-231, BT-549, MCF-7 | Up to 100 µM | No significant decrease | [2] |
| Vehicle (DMSO) | Various | Typically ≤ 0.5% (v/v) | No significant effect | General Knowledge |
| Positive Control (e.g., Doxorubicin) | Various | Assay-dependent | Significant decrease | General Knowledge |
Calcium Flux Assays
In calcium flux assays, a negative control should not induce any change in intracellular calcium levels on its own. While a vehicle control is standard, a more specific negative control in some contexts can be a calcium chelator like EGTA, which is used to establish a minimal calcium signal.
Experimental Data: When applied to isolated sensory neurons, this compound by itself has no observable impact on calcium flux[2][3]. This is in stark contrast to positive controls like capsaicin (B1668287) or ionomycin, which elicit strong calcium influx. It is important to note, however, that this compound can enhance store-operated calcium entry (SOCE) and the effects of other agonists like capsaicin, indicating it is not universally inert and its use as a negative control must be context-dependent[2][3].
| Compound/Control | Cell Type | Concentration | Effect on Basal Calcium Flux | Citation |
| This compound | Mouse Sensory Neurons | Not specified | No observable impact | [2][3] |
| Vehicle | Mouse Sensory Neurons | Not specified | No observable impact | [2] |
| Positive Control (e.g., Capsaicin) | Mouse Sensory Neurons | Assay-dependent | Significant increase | [2] |
| Low Signal Control (EGTA) | Various | Assay-dependent | Establishes minimal signal | General Knowledge |
Receptor Binding Assays
In receptor binding assays, a negative control can be a compound known to not interact with the target receptor. However, this compound does show affinity for several receptors, making it unsuitable as a negative control in assays for these specific targets. Instead, its activity profile can be used to demonstrate assay specificity. For instance, a compound being tested for kappa opioid receptor (KOR) activity could be compared against this compound's known binding.
Experimental Data: this compound has been shown to inhibit radioligand binding to the KOR, sigma-1, sigma-2, and dopamine (B1211576) transporter (DAT) at a concentration of 10 µM[2]. This demonstrates that it is not an appropriate negative control for these specific receptor binding assays but can serve as a reference compound.
| Receptor Target | This compound (10 µM) % Inhibition | Citation |
| Kappa Opioid Receptor (KOR) | 94.7% | [2][4] |
| Sigma-1 Receptor | 50.0% | [2][4] |
| Sigma-2 Receptor (TMEM97) | 75.2% | [2][4] |
| Dopamine Transporter (DAT) | High affinity observed | [2][3] |
Experimental Protocols
Detailed methodologies for the bioassays discussed are provided below.
MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound, this compound, vehicle control (e.g., DMSO, final concentration <0.5%), and a positive control for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Fluo-4 AM Calcium Flux Assay
This protocol measures intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add 100 µL of Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) to each well. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells twice with HBSS.
-
Compound Addition and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence (Excitation: 490 nm, Emission: 515 nm). Add the test compound, this compound, vehicle control, or a positive control (e.g., ionomycin) and continue to record the fluorescence signal over time.
Radioligand Binding Assay (Kappa Opioid Receptor)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the kappa opioid receptor (KOR).
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human KOR.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Various concentrations of the test compound, this compound, or vehicle.
-
A fixed concentration of the radioligand, such as [³H]-U69,593 (e.g., 0.4 nM)[5].
-
Cell membranes (e.g., 20 µg of protein).
-
For non-specific binding control wells, add a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593)[5].
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the Ki value.
Visualizing Experimental Workflows and Pathways
Conclusion
This compound presents a nuanced profile for its use as a negative control. In cytotoxicity and basal calcium flux assays, its lack of independent activity at high concentrations makes it a suitable negative control, particularly when a complex molecular structure, similar to other natural product-derived compounds, is desired for the control condition. However, its demonstrated affinity for several CNS receptors and its ability to modulate calcium signaling in response to other stimuli preclude its use as a universal negative control. Researchers should carefully consider the specific context of their bioassay before employing this compound as a negative control, and its use should be validated against a standard vehicle control.
References
- 1. The this compound biosynthetic gene cluster: a novel marine cyanobacterial system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) origin involving an unusual trichloroleucyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
Assessing the Species-Selectivity of Barbamide's Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the species-selective toxicity of Barbamide, a lipopeptide derived from the marine cyanobacterium Lyngbya majuscula. Initially identified for its potent molluscicidal activity, recent studies have revealed a nuanced toxicological profile, suggesting a significant degree of selectivity for invertebrates over mammalian cells. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways associated with this compound's biological effects.
Executive Summary
This compound exhibits a clear species-selective toxicity, with high potency against the snail Biomphalaria glabrata, an intermediate host for schistosomiasis, while demonstrating minimal cytotoxicity to a range of human cell lines. This profile makes it an intriguing candidate for further investigation as a targeted molluscicide with potentially reduced environmental impact compared to broad-spectrum synthetic alternatives like niclosamide. Its mechanism in mammalian systems appears to be less about direct toxicity and more related to the modulation of specific neuronal signaling pathways, including interactions with sigma-2 and kappa opioid receptors, and the potentiation of store-operated calcium entry (SOCE).
Data Presentation: Comparative Toxicity of this compound and Other Bioactive Compounds
The following table summarizes the available quantitative data on the toxicity of this compound and selected comparator compounds. It is important to note that direct toxicity data for pure this compound on a wide range of non-target aquatic organisms is not yet available and represents a key area for future research.
| Compound | Organism/Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Biomphalaria glabrata (Snail) | Molluscicidal Bioassay | LC100 | 10 µg/mL | [1] |
| HEK-293 (Human embryonic kidney) | MTT Assay | IC50 | > 100 µM | [2] | |
| MCF-7 (Human breast cancer) | MTT Assay | IC50 | > 100 µM | [2] | |
| MDA-MB-231 (Human breast cancer) | MTT Assay | IC50 | > 100 µM | [2] | |
| BT-549 (Human breast cancer) | MTT Assay | IC50 | > 100 µM | [2] | |
| Lyngbya majuscula crude extract (Source of this compound) | Artemia salina (Brine shrimp) | Cytotoxicity Assay | LC50 | 25 ng/mL | |
| Carassius auratus (Goldfish) | Ichthyotoxicity Assay | LC50 | 25 µg/mL | ||
| Niclosamide (Synthetic Molluscicide) | Biomphalaria glabrata (Snail) | Molluscicidal Bioassay | LC90 | 0.06 ppm | [3] |
| Rainbow Trout | Acute Toxicity | LC50 (96h) | 0.05-0.23 mg/L | [4] | |
| Kahalalide F (Marine Depsipeptide) | PC-3 (Human prostate cancer) | Cytotoxicity Assay | IC50 | 0.07 µM | [5] |
| Normal Human Cells (MCF10A, HUVEC, etc.) | Cytotoxicity Assay | IC50 | 1.6–3.1 µM | [6] | |
| Dolastatin 10 (Marine Peptide) | L1210 Leukemia cells | Cytotoxicity Assay | IC50 | 0.03 nM | [7] |
| Human (Phase I Clinical Trial) | MTD | MTD | 300-455 µg/m² | [7][8] | |
| Aplysiatoxin (Marine Cyanotoxin) | Artemia salina (Brine shrimp) | Cytotoxicity Assay | IC50 | 0.34 µM | [9] |
Experimental Protocols
Molluscicidal Bioassay (Adapted from WHO Guidelines)
This protocol is a standard method for assessing the efficacy of molluscicides against snails such as Biomphalaria glabrata.
-
Test Organisms : Healthy, adult snails of a consistent size and age are used.
-
Acclimation : Snails are acclimated to laboratory conditions (e.g., 25 ± 2°C, dechlorinated water) for at least 48 hours prior to testing.
-
Test Solutions : A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in dechlorinated water to the desired test concentrations. A solvent control and a negative control (dechlorinated water only) are included.
-
Exposure : Groups of snails (typically 10-20 per group) are placed in glass containers with a defined volume of the test solution. The exposure period is typically 24 hours.
-
Recovery : After the exposure period, snails are transferred to fresh, dechlorinated water for a recovery period of 24-48 hours.
-
Mortality Assessment : Mortality is assessed at the end of the recovery period. Snails are considered dead if they do not respond to a gentle poke with a blunt probe and show no heartbeat.
-
Data Analysis : The lethal concentrations (e.g., LC50, LC90, LC100) are calculated using appropriate statistical methods, such as probit analysis.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are corrected for background and normalized to the vehicle control to determine the percentage of cell viability. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is then calculated from the dose-response curve.
Mandatory Visualizations
This compound's Putative Signaling Pathway in Mammalian Neurons
Caption: Putative signaling pathway of this compound in mammalian sensory neurons.
Experimental Workflow for Assessing Species-Selectivity
Caption: Logical workflow for assessing the species-selectivity of this compound.
References
- 1. Preclinical toxicity studies of kahalalide F, a new anticancer agent: single and multiple dosing regimens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. doc.govt.nz [doc.govt.nz]
- 5. An Efficient and Cost-effective Approach to Kahalalide F N-terminal Modifications using a Nuisance Algal Bloom of Bryopsis pennata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Barbamide: A Guide for Laboratory Professionals
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) with official disposal guidelines for barbamide (B1252183) is not publicly available. The following procedures are based on established best practices for the handling and disposal of uncharacterized, biologically active, chlorinated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal. All actions must comply with local, state, and federal regulations.
Executive Summary
This compound is a chlorinated lipopeptide with known molluscicidal activity.[1] Due to its biological activity and chemical structure (a chlorinated organic compound containing a thiazole (B1198619) moiety), it must be handled and disposed of as hazardous waste. Standard laboratory protocols for uncharacterized substances should be strictly followed to ensure personnel safety and environmental protection. This involves meticulous waste segregation, proper containerization and labeling, and disposal through a certified hazardous waste management service coordinated by your institution's EHS department.[1][2]
Immediate Safety and Handling Precautions
Given the lack of comprehensive toxicity data for this compound, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: All handling of this compound, especially in solid form or when preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Spill Management: In case of a spill, isolate the area. Use an appropriate absorbent material for liquid spills. All cleanup materials must be collected and disposed of as hazardous waste. Place spill cleanup materials in a sealed and properly labeled hazardous waste container.[3]
Quantitative Data for this compound
The following table summarizes the available quantitative data regarding the biological activity of this compound.
| Metric | Value | Organism | Source |
| LC100 (Lethal Concentration, 100%) | 10 µg/mL | Biomphalaria glabrata (mollusc) | [1] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and any materials contaminated with it is through your institution's hazardous waste management program.
Step 1: Waste Segregation
Proper segregation at the source is critical for safe and compliant disposal.
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated weighing papers, pipette tips, gloves, and other disposable labware, in a designated, leak-proof solid hazardous waste container.[1][3]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous liquid waste container.[1][3]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container and managed as hazardous waste.
-
Empty Containers: The original container of this compound, even when empty, must be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]
Step 2: Containerization and Labeling
-
Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard"). In the absence of specific data, it is prudent to list potential hazards.
-
The approximate concentration and quantity of this compound in the container.
-
Step 3: Storage
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure the storage area is away from ignition sources and incompatible chemicals.
Step 4: Final Disposal
-
Contact EHS: Never attempt to dispose of this compound down the drain or in the regular trash.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain a detailed record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal Workflow for Uncharacterized Compounds
The following diagram illustrates the general decision-making process for the disposal of a novel or uncharacterized chemical like this compound.
Caption: Disposal workflow for an uncharacterized chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Barbamide
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial, step-by-step guidance for the safe handling, storage, and disposal of Barbamide in a laboratory setting. Adherence to these protocols is essential to mitigate risks and ensure a secure research environment.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before entering any area where this compound is handled or stored.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves are mandatory. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[1][2][3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A fully fastened laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is advised.[1][2][3] |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required in all laboratory areas to protect against spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures:
-
Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is correctly worn. Have a spill kit readily accessible.
-
Weighing and Aliquoting: Conduct all weighing and preparation of this compound solutions inside a fume hood. Use a dedicated set of utensils (spatulas, weighing paper, etc.) and clean them thoroughly after each use.
-
Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid generating dust.
-
Post-Handling: After handling, decontaminate all work surfaces. Wash hands and any exposed skin thoroughly with soap and water.[2]
Storage Plan:
-
Container: Keep this compound in a tightly closed, clearly labeled container.[1][2]
-
Location: Store in a dry, well-ventilated, and locked area, accessible only to authorized personnel.[1][2]
-
Segregation: Store away from incompatible materials.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is a chlorinated organic compound and requires special disposal procedures.
Waste Segregation and Collection:
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[4]
-
Do Not Mix: Do not mix this compound waste with non-halogenated organic waste or other waste streams.
-
PPE Disposal: Dispose of all contaminated PPE, including gloves, disposable lab coats, and weighing paper, in the designated solid hazardous waste container.
Disposal Procedure:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[4] They must be collected as halogenated organic waste.
-
Container Management: Keep the waste container closed when not in use. Do not overfill the container.
-
Final Disposal: Arrange for the disposal of the "Halogenated Organic Waste" container through your institution's environmental health and safety office. The primary method for the ultimate disposal of chlorinated organic compounds is high-temperature incineration at a licensed facility.[5]
Experimental Protocol: Investigating the Effect of this compound on Sensory Neurons
This section details a key experimental methodology to assess the impact of this compound on capsaicin (B1668287) response in dorsal root ganglion (DRG) sensory neurons, a common assay in neuropharmacology.[6][7][8]
Methodology:
-
Cell Culture:
-
Culture primary mouse DRG neurons expressing a Ca2+ sensitive indicator (e.g., GCaMP6f) on appropriate plates.
-
Maintain the cells in a suitable culture medium and incubate at 37°C in a 5% CO2 atmosphere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the appropriate experimental buffer.
-
Treat the cultured DRG neurons with the this compound solution or a vehicle control for a specified period.
-
-
Calcium Imaging:
-
Following treatment, place the cell plate on the stage of a fluorescence microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading for each neuron.
-
Apply the TRPV1 agonist capsaicin to the cells to elicit a calcium influx.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Measure the peak fluorescence response and the area under the curve (AUC) for both the this compound-treated and vehicle-treated neurons.
-
Compare the responses between the two groups to determine the effect of this compound on the capsaicin-induced calcium influx.
-
Spill Response Workflow
In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.
References
- 1. Laboratory chemical waste [watercorporation.com.au]
- 2. tandfonline.com [tandfonline.com]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. otago.ac.nz [otago.ac.nz]
- 6. This compound Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
